NSC 185058
Description
Properties
IUPAC Name |
N-pyridin-2-ylpyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWOJXZJIZUKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353743 | |
| Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39122-38-8 | |
| Record name | MLS000756413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of NSC 185058: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 185058 is a small molecule inhibitor that has garnered significant interest in cancer research due to its targeted mechanism of action. This document provides a comprehensive overview of the molecular and cellular effects of this compound, with a focus on its role as a potent inhibitor of autophagy. Through the direct inhibition of Autophagy-Related 4B (ATG4B), a critical cysteine protease, this compound effectively disrupts the autophagic process, leading to the suppression of tumor growth. This guide synthesizes key quantitative data, details essential experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.
Introduction
Autophagy is a catabolic process essential for cellular homeostasis, allowing for the degradation and recycling of cellular components. In the context of cancer, autophagy can play a dual role, either promoting cell survival under stress or contributing to cell death. The targeted inhibition of autophagy has emerged as a promising therapeutic strategy to enhance the efficacy of conventional cancer therapies. This compound has been identified as a specific inhibitor of this pathway, demonstrating anti-tumor activity, particularly in osteosarcoma and glioblastoma models.[1][2]
Mechanism of Action: Inhibition of ATG4B
The primary molecular target of this compound is the cysteine protease ATG4B.[1][2] ATG4B plays a crucial role in the processing of microtubule-associated protein 1 light chain 3 (LC3), a key step in the formation of autophagosomes. By inhibiting ATG4B, this compound prevents the cleavage of pro-LC3 into its active form, LC3-I, and the subsequent lipidation to form LC3-II, which is essential for autophagosome membrane elongation and closure.[3][4] This disruption of LC3 processing leads to a marked attenuation of autophagic activity.[1]
A key characteristic of this compound is its specificity. Studies have shown that its inhibitory effect on autophagy is independent of the mTOR and PtdIns3K signaling pathways, which are major regulators of autophagy.[2][3] This specificity makes this compound a valuable tool for studying the direct consequences of ATG4B inhibition.
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Quantitative Data
The inhibitory potency of this compound against ATG4B has been quantified, along with its effective concentrations in various experimental settings.
| Parameter | Value | Assay | Source |
| IC50 (ATG4B Inhibition) | 51 µM | In vitro LC3-GST cleavage assay | [5] |
| Cell-based Assay Concentration | 100 µM | Inhibition of LC3B lipidation in Saos-2 cells | [2] |
| In vivo Dosage | 100 mg/kg | Osteosarcoma xenograft model | [2] |
Key Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound.
In Vitro ATG4B Inhibition Assay
This assay directly measures the enzymatic activity of ATG4B and its inhibition by this compound.
-
Principle: Recombinant ATG4B cleaves a fusion protein substrate, such as LC3B-GST. The cleavage products are then resolved by SDS-PAGE and visualized.
-
Protocol:
-
Purified, active recombinant human ATG4B is incubated with the LC3B-GST fusion protein in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
This compound, at varying concentrations, is added to the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.
-
The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours).
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
The samples are heated and then loaded onto a polyacrylamide gel.
-
Following electrophoresis, the gel is stained with Coomassie Brilliant Blue or subjected to Western blot analysis using anti-GST or anti-LC3B antibodies to visualize the full-length substrate and the cleavage products.
-
The intensity of the bands corresponding to the substrate and products is quantified to determine the percentage of inhibition and calculate the IC50 value.
-
Experimental Workflow: In Vitro ATG4B Inhibition
Caption: In Vitro ATG4B Inhibition Assay Workflow.
Cellular Assessment of LC3B Lipidation
This cell-based assay confirms the effect of this compound on the autophagic pathway within a cellular context.
-
Principle: The conversion of LC3-I to the lipidated form, LC3-II, is a hallmark of autophagy induction. This conversion can be monitored by Western blotting, as LC3-II migrates faster on an SDS-PAGE gel.
-
Protocol:
-
Cells (e.g., Saos-2 osteosarcoma cells) are cultured to an appropriate confluency.
-
Autophagy is induced by starvation (e.g., incubating in amino acid-free medium) or with a pharmacological agent (e.g., rapamycin).
-
Cells are treated with this compound (e.g., 100 µM) or a vehicle control for a specified duration (e.g., 2-6 hours).
-
To assess autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) can be added during the final hours of treatment to prevent the degradation of LC3-II.
-
Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein concentration is determined, and equal amounts of protein are subjected to SDS-PAGE on a high-percentage polyacrylamide gel to resolve LC3-I and LC3-II.
-
Proteins are transferred to a PVDF membrane, which is then probed with a primary antibody specific for LC3B.
-
Following incubation with a secondary antibody, the bands are visualized using a chemiluminescence detection system.
-
The ratio of LC3-II to a loading control (e.g., actin or GAPDH) is quantified to assess the level of autophagy.
-
Analysis of mTOR and PtdIns3K Pathway Activity
These experiments are crucial for demonstrating the specificity of this compound.
-
mTOR Pathway Analysis:
-
Principle: The activity of the mTORC1 complex can be assessed by examining the phosphorylation status of its downstream targets, such as the ribosomal protein S6 (RPS6).
-
Method: Cells are treated with this compound, and cell lysates are analyzed by Western blot using antibodies that specifically recognize the phosphorylated form of RPS6 (e.g., phospho-S6 Ribosomal Protein (Ser235/236)). Total RPS6 levels are also measured as a control.
-
-
PtdIns3K Pathway Analysis:
-
Principle: The activity of phosphatidylinositol 3-kinase (PtdIns3K) leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This can be visualized using a fluorescently tagged protein domain that specifically binds to PIP3, such as the FYVE domain.
-
Method: Cells are transfected with a plasmid expressing a fusion protein of a fluorescent protein (e.g., RFP) and the FYVE domain (FYVE-RFP). Following treatment with this compound, the subcellular localization of the FYVE-RFP probe is examined by fluorescence microscopy. Inhibition of PtdIns3K would result in a diffuse cytoplasmic localization of the probe, whereas an active pathway leads to its recruitment to endosomal membranes.
-
In Vivo Anti-Tumor Efficacy Studies
These studies evaluate the therapeutic potential of this compound in a living organism.
-
Model: Immunocompromised mice (e.g., nude or NSG mice) are typically used for xenograft studies.
-
Protocol:
-
Human cancer cells (e.g., Saos-2) are injected subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via intraperitoneal injection (e.g., 100 mg/kg), on a predetermined schedule. The control group receives a vehicle solution.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot for LC3 lipidation to confirm target engagement in vivo).
-
Animal well-being, including body weight, is monitored throughout the experiment.
-
Conclusion
This compound is a specific and potent inhibitor of autophagy that acts through the direct inhibition of the cysteine protease ATG4B. Its ability to block the crucial LC3 lipidation step in autophagosome formation, without affecting the mTOR or PtdIns3K pathways, makes it a valuable research tool and a promising candidate for further development as an anti-cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential autophagy inhibitors.
References
An In-depth Technical Guide to the Discovery and Synthesis of the ATG4B Inhibitor NSC 185058
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of NSC 185058, a small molecule inhibitor of the cysteine protease Autophagy-Related 4B (ATG4B).
Introduction: The Role of ATG4B in Autophagy and Disease
Autophagy is a fundamental cellular process for degrading and recycling dysfunctional organelles and proteins to maintain homeostasis. This catabolic process is implicated in a wide array of physiological and pathological conditions, including cancer, neurodegenerative disorders, and infectious diseases. A key family of proteins in this pathway are the Autophagy-Related (ATG) proteins. Specifically, the cysteine protease ATG4B plays a dual and critical role in the maturation and recycling of Microtubule-associated protein 1 light chain 3 beta (LC3B), a central event in autophagosome formation.[1][2]
ATG4B first cleaves the pro-form of LC3B to expose a C-terminal glycine, yielding LC3-I. This cytosolic form is then conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is recruited to the burgeoning autophagosome membrane.[1][2] Subsequently, ATG4B also deconjugates LC3-II from the membrane, recycling LC3 for subsequent rounds of autophagosome formation.[1] Given its essential function, particularly in the context of cancer where autophagy can promote survival in nutrient-poor tumor microenvironments, ATG4B has emerged as a promising therapeutic target.[1][3][4] Inhibition of ATG4B can disrupt the autophagic flux, sensitizing cancer cells to stress and therapeutic agents.[3][5]
This guide focuses on this compound, a small molecule antagonist of ATG4B identified for its ability to inhibit autophagy and suppress tumor growth.[1][4]
Discovery and Synthesis of this compound
Discovery via In Silico Screening
This compound was identified through a computational, structure-based drug discovery approach.[1] Researchers performed in silico molecular docking to screen a library of 139,735 chemical compounds from the National Cancer Institute (NCI).[1] The goal was to identify molecules predicted to bind with high affinity to the active site of the ATG4B enzyme.[1] The docking scores were based on nonpolar interactions, and compounds were pre-filtered to adhere to Lipinski's rules for drug-likeness, favoring molecules with favorable solubility and bioavailability characteristics.[1] this compound emerged from this virtual screen as a promising candidate for further biochemical and cellular validation.[1]
Chemical Synthesis
The synthesis of this compound has been reported through a straightforward chemical process.[1][6][7]
Reaction: this compound is synthesized from 2-picoline and 2-aminopyridine in the presence of elemental sulfur.[1] The mixture is heated, and after removal of unreacted starting material, the product is purified by recrystallization.[1]
Detailed Protocol:
-
Combine 2-picoline (46.6 g), 2-aminopyridine (51.8 g), and elemental sulfur (47 g).[1]
-
Heat the mixture at 160°C for 18 hours.[1]
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After the reaction, remove the bulk of unreacted methylpicoline by vacuum distillation.[1]
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Recrystallize the resulting residue twice from absolute ethanol, filtering to remove any unreacted sulfur.[1]
-
The final product is a light brown solid.[1]
Mechanism of Action and Biological Effects
This compound functions as a direct inhibitor of ATG4B's proteolytic activity.[1][8] Molecular docking studies suggest it binds within the active site pocket of ATG4B, interacting with key catalytic residues like His280 and Asp278.[8][9] This binding prevents the enzyme from processing its primary substrate, LC3B.[1]
The primary consequences of ATG4B inhibition by this compound are:
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Inhibition of LC3B Processing: The compound suppresses the cleavage of pro-LC3B to LC3-I and the subsequent lipidation to form LC3-II.[1][6] This blockage halts the recruitment of LC3 to the autophagosome membrane, a critical step for its formation and elongation.[10]
-
Suppression of Autophagy: By preventing LC3B lipidation, this compound effectively inhibits starvation-induced autophagy, as evidenced by a reduction in the formation of autophagic vacuoles (AVs).[1][4]
-
Independence from mTOR/PtdIns3K Pathways: The inhibitory effect of this compound on autophagy occurs without altering the activity of the upstream signaling kinases mTOR or PtdIns3K, indicating a direct and specific effect on the core autophagy machinery.[1][4]
-
Cytotoxicity in Cancer Cells: this compound has been shown to be cytotoxic to osteosarcoma (Saos-2) and glioblastoma cells, particularly under nutrient-deprived conditions, which is consistent with the inhibition of a pro-survival pathway.[1][6]
Quantitative Data Summary
The inhibitory potency and binding characteristics of this compound have been evaluated in multiple studies. The data is summarized below for direct comparison.
| Parameter | Value | Assay Type | Cell/System | Reference |
| IC₅₀ | 51 µM | In vitro ATG4B cleavage of LC3B-GST | Purified Enzyme | [1] |
| IC₅₀ | > 100 µM | In vitro FRET-based Assay | Purified Enzyme | [3] |
| Binding Affinity (Kᴅ) | 3.28 µM | Surface Plasmon Resonance (SPR) | Purified Enzyme | [3] |
| Cellular Effect | >50% reduction | Starvation-induced protein degradation | Saos-2 cells | [1] |
| Cellular Effect | Significant reduction | LC3-I to LC3-II conversion | Glioblastoma Stem Cells | [6] |
Note: Discrepancies in IC₅₀ values may arise from different assay technologies and conditions used in the respective studies.
Detailed Experimental Protocols
In Vitro ATG4B Activity Assay (LC3B-GST Cleavage)
This assay biochemically measures the ability of this compound to inhibit the proteolytic activity of purified ATG4B.
-
Reagents: Purified recombinant ATG4B, purified LC3B-GST fusion protein substrate, assay buffer.
-
Procedure: a. Incubate purified ATG4B with varying concentrations of this compound (or DMSO vehicle control) in an appropriate reaction buffer. b. Initiate the cleavage reaction by adding the LC3B-GST substrate. c. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C. d. Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: a. Separate the reaction products (uncleaved LC3B-GST, cleaved GST, and LC3B) by SDS-PAGE. b. Transfer proteins to a PVDF membrane and perform a Western blot using anti-GST or anti-LC3B antibodies. c. Quantify the band densities of the substrate and cleaved products to determine the percentage of inhibition at each concentration of this compound.[11][12] d. Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.[1]
Cell-Based Autophagy Assays
This method assesses the status of LC3 processing within cells following treatment with the inhibitor.
-
Cell Culture: Plate cells (e.g., Saos-2 or glioblastoma stem cells) and allow them to adhere overnight.
-
Treatment: a. Induce autophagy by amino acid starvation (e.g., incubating in Hanks' Balanced Salt Solution) or with an inducer like rapamycin. b. Concurrently, treat the cells with various concentrations of this compound (e.g., 100 µM) or vehicle control for a specified time course (e.g., 2, 4, or 6 hours).[1]
-
Lysis and Protein Quantification: Lyse the cells, collect the total protein, and determine the concentration using a standard protein assay (e.g., BCA).
-
Analysis: a. Separate equal amounts of protein lysate via SDS-PAGE (using a 12% or 15% gel to resolve LC3-I and LC3-II). b. Perform a Western blot using a primary antibody against LC3B. c. Visualize and quantify the band intensities for LC3-I (non-lipidated) and LC3-II (lipidated). The ratio of LC3-II to LC3-I (or to a loading control like β-actin) is used as an indicator of autophagic activity. A decrease in this ratio indicates inhibition.[1][6]
This fluorescence microscopy-based assay visualizes the formation of autophagosomes.
-
Cell Culture: Use cells stably expressing a GFP-LC3B fusion protein. Plate them on glass coverslips or in imaging-compatible plates.
-
Treatment: Induce autophagy (e.g., by starvation) in the presence or absence of this compound for a set time (e.g., 4 hours).[1]
-
Fixation and Imaging: a. Fix the cells with 2% or 4% paraformaldehyde. b. Mount the coverslips onto slides. c. Visualize the cells using a fluorescence microscope.
-
Analysis: In untreated or vehicle-treated starved cells, GFP-LC3 will redistribute from a diffuse cytosolic pattern to discrete green fluorescent puncta, representing autophagosomes. In cells treated with this compound, a significant reduction in the number of these puncta per cell is expected.[1] The puncta can be quantified manually or using image analysis software like ImageJ.[1]
This cellular assay provides a quantitative readout of ATG4B activity by measuring the cleavage of a reporter construct.
-
Cell Line: Use a cell line (e.g., 293T or HuH7) engineered to express a fusion protein such as ACTB-LC3B-dNGLUC.[1] Cleavage of this substrate by endogenous ATG4B releases the Gaussia luciferase fragment (dNGLUC) into the media.
-
Treatment: Induce autophagy (with rapamycin or by starvation) and treat cells with this compound.
-
Sample Collection: Collect aliquots of the cell culture medium at specified time points.
-
Analysis: Measure the luciferase activity in the collected medium using a luminometer and an appropriate substrate. A decrease in luciferase signal in this compound-treated cells compared to controls indicates inhibition of ATG4B-mediated cleavage.[1]
Visualizations: Pathways and Workflows
References
- 1. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy-disrupted LC3 abundance leads to death of supporting cells of human oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
NSC 185058: A Technical Guide for its Application as an Autophagy-Targeting Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. Its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it a critical area of research and a promising target for therapeutic intervention. Chemical probes that can modulate and elucidate the mechanisms of autophagy are invaluable tools for researchers. NSC 185058 has emerged as a specific inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy pathway, offering a valuable means to dissect its role in health and disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a potent and specific inhibitor of the cysteine protease ATG4B.[1] ATG4B plays a crucial role in the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a central protein in autophagosome formation. Specifically, ATG4B is responsible for the cleavage of pro-LC3 to its cytosolic form, LC3-I, and the subsequent de-lipidation of the autophagosome-associated form, LC3-II. By inhibiting ATG4B, this compound disrupts these processes, leading to a reduction in the formation of mature autophagosomes and an overall attenuation of the autophagic flux.[1] Notably, the inhibitory action of this compound on autophagy has been shown to be independent of the mTOR and PI3K signaling pathways.[1]
Quantitative Data
The inhibitory activity of this compound against ATG4B has been quantified in various assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 51 µM | In vitro cleavage of LC3B-GST by purified ATG4B. | [1] |
| IC50 | >100 µM | In vitro fluorometric enzymatic assay with fluorescent peptide substrate. | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Concentration | Effect | Reference |
| Saos-2 | 100 µM | Suppression of starvation-induced LC3B lipidation. | |
| MDA-MB-468 | Not specified | Inhibition of starvation-induced autophagy. | [1] |
| Glioblastoma Stem-like Cells (GSCs) | High concentrations | Attenuation of tumor-initiating ability and sensitization to radiation therapy. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experiments to study autophagy modulation by this chemical probe.
In Vitro ATG4B Enzymatic Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of ATG4B.
Materials:
-
Purified recombinant human ATG4B
-
LC3B-GST fusion protein (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-GST antibody
-
Anti-LC3B antibody
Procedure:
-
Prepare a reaction mixture containing purified ATG4B and the LC3B-GST substrate in the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using anti-GST and anti-LC3B antibodies to detect the cleaved and uncleaved substrate.
-
Quantify the band intensities to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.[1]
Western Blotting for LC3-II Detection in Cultured Cells
This protocol is a standard method to assess the effect of this compound on autophagic flux by measuring the levels of LC3-II.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-LC3B antibody
-
Anti-actin or anti-tubulin antibody (as a loading control)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for a specific duration. Include a vehicle control (DMSO). To induce autophagy, cells can be concurrently cultured in starvation medium.
-
Lyse the cells using lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with primary antibodies against LC3B and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities of LC3-II and normalize to the loading control to determine the effect of this compound on LC3-II levels.
Immunofluorescence for LC3 Puncta Formation
This imaging-based assay allows for the visualization and quantification of autophagosomes (LC3 puncta) in cells treated with this compound.
Materials:
-
Cultured cells grown on coverslips
-
Complete cell culture medium
-
Starvation medium (optional, for inducing autophagy)
-
This compound (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-LC3B primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate.
-
Treat the cells with this compound at various concentrations. Include appropriate controls.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of LC3 puncta per cell to assess the impact of this compound on autophagosome formation.[4]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Specific parameters may need to be optimized for different cancer cell lines and mouse strains.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and Tween-80)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Monitor the tumor size using calipers every few days.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for autophagy markers, immunohistochemistry).
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.
Caption: ATG4B signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of LC3-II.
Caption: Experimental workflow for immunofluorescence analysis of LC3 puncta.
References
- 1. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NSC 185058: A Novel Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 185058 has emerged as a significant small molecule inhibitor of autophagy, a fundamental cellular process implicated in both normal physiology and various disease states, including cancer. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It details its mechanism of action as a potent antagonist of ATG4B, a key cysteine protease in the autophagy pathway. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its role in cellular signaling pathways, offering a valuable resource for researchers in oncology, cell biology, and drug discovery.
Chemical Properties and Structure
This compound is a small molecule with a molecular formula of C₁₁H₉N₃S and a molecular weight of 215.27 g/mol .[1] It presents as a light yellow to yellow solid.[1] The structural and identifying information for this compound is presented in Table 1.
Table 1: Chemical and Structural Properties of this compound
| Property | Value |
| IUPAC Name | N-(pyridin-2-yl)pyridine-2-carbothioamide |
| CAS Number | 39122-38-8[1] |
| Molecular Formula | C₁₁H₉N₃S[1] |
| Molecular Weight | 215.27 g/mol [1] |
| SMILES | S=C(C1=NC=CC=C1)NC2=NC=CC=C2[1] |
| Appearance | Light yellow to yellow solid[1] |
| Solubility | Soluble in DMSO (≥ 125 mg/mL)[1] |
Mechanism of Action: Inhibition of ATG4B and Autophagy
This compound functions as a direct inhibitor of Autophagy Related 4B Cysteine Peptidase (ATG4B), a crucial enzyme in the autophagy cascade.[1][2] ATG4B is responsible for the proteolytic processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) to its mature form, LC3-I, and its subsequent lipidation to LC3-II, a key step in autophagosome formation.[3] By inhibiting ATG4B, this compound effectively blocks the lipidation of LC3B, thereby attenuating autophagic activity.[2][4]
A significant aspect of this compound's mechanism is its specificity. Studies have shown that it does not affect the mTOR or PtdIns3K signaling pathways, which are also key regulators of autophagy.[2][4] This specificity makes this compound a valuable tool for studying the precise role of ATG4B in autophagy and related cellular processes. NSC185058 is thought to interact with the catalytic triad of ATG4B, specifically in a pocket containing His280 and Asp278.[5]
Caption: Mechanism of action of this compound in the autophagy pathway.
Biological Activity and Therapeutic Potential
The inhibitory effect of this compound on autophagy has demonstrated significant biological consequences, particularly in the context of cancer. By suppressing autophagy, which can act as a pro-survival mechanism for cancer cells under stress, this compound has been shown to decrease the tumorigenicity of glioblastoma (GBM) cells and enhance the anti-tumor activity of radiation therapy.[1] Furthermore, it has been shown to attenuate the growth of osteosarcoma tumors.[2]
The cytotoxic effects of this compound are more pronounced in cancer cells under nutrient-deprived conditions, consistent with its role as an autophagy inhibitor.[2] This suggests a potential therapeutic strategy where this compound could be used to sensitize cancer cells to conventional therapies or to exploit the metabolic vulnerabilities of tumors.
Table 2: Quantitative Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (ATG4B cleavage of LC3B-GST) | 51 μM | In vitro | [2] |
Experimental Protocols
In Vitro ATG4B Activity Assay
This protocol is based on the methodology described by Li et al. and is used to determine the inhibitory effect of this compound on the enzymatic activity of ATG4B.[2]
Workflow:
Caption: Workflow for the in vitro ATG4B activity assay.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant ATG4B enzyme and a substrate such as LC3B fused to Glutathione S-transferase (GST).
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixtures. A DMSO control should be included.
-
Incubation: Incubate the reactions at 37°C for a specified time to allow for enzymatic cleavage of the substrate.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: Separate the protein products by SDS-PAGE and visualize them by Western blotting using an antibody against GST or LC3B.
-
Quantification: Quantify the band intensities of the full-length substrate and the cleaved products.
-
IC₅₀ Determination: Calculate the concentration of this compound that results in 50% inhibition of ATG4B activity.
Cellular Autophagy Assay (LC3B Lipidation)
This protocol is used to assess the effect of this compound on autophagy in a cellular context by monitoring the conversion of LC3-I to LC3-II.
Workflow:
Caption: Workflow for the cellular autophagy assay.
Methodology:
-
Cell Culture: Plate cells (e.g., Saos-2 osteosarcoma cells or glioblastoma cells) and allow them to adhere.
-
Autophagy Induction: Induce autophagy by methods such as amino acid starvation or treatment with an mTOR inhibitor like rapamycin.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period.
-
Protein Extraction: Lyse the cells and collect the total protein lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE and perform a Western blot using a primary antibody specific for LC3B.
-
Analysis: Visualize and quantify the bands corresponding to LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio upon treatment with this compound indicates inhibition of autophagy.
Conclusion
This compound is a valuable chemical probe for studying the role of ATG4B in autophagy and holds promise as a lead compound for the development of novel anticancer therapeutics. Its specific mechanism of action and demonstrated efficacy in preclinical models of cancer warrant further investigation. This guide provides a foundational resource for researchers to design and execute studies involving this compound, with the aim of advancing our understanding of autophagy and its therapeutic manipulation.
References
NSC 185058 CAS number and molecular weight
This guide provides a comprehensive overview of NSC 185058, a small molecule inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of autophagy and its therapeutic targeting.
Core Properties of this compound
This compound is a potent antagonist of ATG4B, a key cysteine protease involved in the initiation of autophagy.[1] Its inhibitory action on ATG4B disrupts the formation of autophagosomes, leading to a marked reduction in autophagic activity.[1][2]
| Property | Value | Reference |
| CAS Number | 39122-38-8 | [1][3][4] |
| Molecular Formula | C₁₁H₉N₃S | [1][2][4] |
| Molecular Weight | 215.27 g/mol | [1][4][5] |
| IUPAC Name | N-pyridin-2-ylpyridine-2-carbothioamide | [4] |
| Purity | ≥98% | [2] |
| Appearance | Light yellow to yellow solid | [1] |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Solvent | Solubility | Reference |
| DMSO | ≥ 125 mg/mL (580.67 mM) | [1][5] |
| DMF | 30 mg/mL | [2] |
| Ethanol | 2.5 mg/mL | [2] |
Storage Conditions:
-
Solid: 4°C, protected from light.[1]
-
Stock Solution (in DMSO): -80°C for up to 6 months, or -20°C for up to 1 month, protected from light.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Mechanism of Action and Signaling Pathway
This compound functions by directly inhibiting the enzymatic activity of ATG4B.[6] In the autophagy pathway, ATG4B is responsible for cleaving the C-terminus of pro-LC3 (and other ATG8 family members) to expose a glycine residue. This processed form, LC3-I, is then conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is essential for autophagosome membrane elongation.[7][8]
By inhibiting ATG4B, this compound blocks both the initial processing of pro-LC3 and the recycling (delipidation) of LC3-II from the autophagosome membrane.[7] This leads to a reduction in LC3B lipidation and the suppression of autophagosome formation.[2][6] Notably, the inhibitory effect of this compound on autophagy is independent of the mTOR and PI3K signaling pathways, which are other key regulators of this process.[2][3][6]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
This assay biochemically measures the inhibitory effect of this compound on the cleavage of an LC3B-GST fusion protein by purified ATG4B.[2][6]
-
Materials: Purified ATG4B enzyme, LC3B-GST substrate, assay buffer, this compound.
-
Procedure:
-
Prepare a reaction mixture containing purified ATG4B in an appropriate assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the LC3B-GST substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-GST antibody to detect both the full-length LC3B-GST and the cleaved GST fragment.
-
Quantify the band intensities to determine the extent of cleavage and calculate the IC₅₀ value for this compound. The reported IC₅₀ for this assay is 51 µM.[2]
-
This cell-based assay assesses the ability of this compound to inhibit the conversion of LC3-I to LC3-II, a hallmark of autophagy.[6][9]
-
Cell Lines: Saos-2, MDA-MB-468, or other cell lines suitable for autophagy studies.[6]
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Induce autophagy by amino acid starvation (e.g., incubating in Krebs-Heinseleit medium) or with a pharmacological agent like rapamycin.[6]
-
Treat the cells with various concentrations of this compound (e.g., 100 µM) or vehicle control for a set time course (e.g., 2, 4, or 6 hours).[9]
-
Lyse the cells and collect total protein.
-
Separate protein lysates via SDS-PAGE (using a higher percentage acrylamide gel, e.g., 12-15%, to resolve LC3-I and LC3-II).
-
Perform a Western blot using an anti-LC3B antibody.
-
Quantify the band densities for both LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio in this compound-treated cells compared to the control indicates inhibition of autophagy.
-
This protocol describes the use of this compound in a mouse xenograft model to evaluate its anti-tumor efficacy.[6][8]
-
Animal Model: Immunodeficient mice (e.g., nu/nu female mice).[6]
-
Cell Line: Osteosarcoma (Saos-2) or glioblastoma cells.[1][6]
-
Procedure:
-
Inject tumor cells subcutaneously into the flanks of the mice.
-
Once tumors are established (e.g., after 7 days), randomize the mice into treatment and control groups.[6]
-
Formulation: Prepare this compound for injection. A common formulation involves dissolving a DMSO stock solution into corn oil or a mixture of PEG300, Tween-80, and saline.[1][3]
-
Administer this compound via intraperitoneal (IP) injection at a specified dose (e.g., 100 mg/kg body weight) and schedule (e.g., three times a week).[6][8] The control group receives the vehicle only.
-
Monitor tumor growth regularly using calipers.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., electron microscopy to observe autophagic vacuoles or immunohistochemistry).[6][8]
-
Experimental Workflow and Visualization
The following diagram illustrates a typical workflow for evaluating a potential ATG4B inhibitor like this compound, from initial screening to in vivo validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Foundational Science of ATG4B Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in maintaining cellular homeostasis. Dysregulation of this pathway is implicated in a range of human diseases, including cancer and neurodegenerative disorders. At the heart of the autophagy machinery lies Autophagy-Related 4B (ATG4B), a cysteine protease with a dual and indispensable role. It is responsible for the initial processing of microtubule-associated protein 1 light chain 3 (LC3) precursors and for the subsequent deconjugation of LC3 from phosphatidylethanolamine (PE) on the autophagosome membrane. This precise regulation of LC3 lipidation and delipidation is essential for autophagosome maturation and substrate sequestration. Given its central function, ATG4B has emerged as a compelling therapeutic target for modulating autophagic activity in various disease contexts. This technical guide delves into the foundational science of ATG4B inhibition, providing an in-depth overview of its mechanism of action, regulation, and the methodologies employed to study its inhibition.
Molecular Architecture and Mechanism of ATG4B
ATG4B belongs to the C54 family of cysteine proteases and possesses a canonical catalytic triad composed of Cysteine 74, Aspartate 278, and Histidine 280.[1] Its structure features a papain-like fold and a smaller alpha/beta-fold domain, which is crucial for recognizing and binding its ATG8 family substrates, including LC3 and GABA type A receptor-associated protein (GABARAP).[2] The catalytic activity of ATG4B is tightly regulated by a conformational change. In its inactive state, the active site cleft is masked by a regulatory loop.[2] Upon binding to its substrate, such as pro-LC3, this loop is displaced, allowing the C-terminal tail of the substrate to access the active site for cleavage.[3]
The activity of ATG4B is further modulated by a complex network of post-translational modifications (PTMs), which fine-tune its function in response to cellular signals.[4] These modifications include:
-
Phosphorylation: Phosphorylation at different sites can either enhance or inhibit ATG4B activity. For instance, phosphorylation at Ser-383 and Ser-392 has been shown to increase its hydrolase activity, while phosphorylation at Ser-316 by ULK1 can inhibit it.[4][5]
-
Oxidation: Reactive oxygen species (ROS) can lead to the formation of a disulfide bond between Cys292 and Cys361, which has been shown to inactivate ATG4B, thereby regulating autophagic flux under oxidative stress.[6]
-
Acetylation: The acetylation status of ATG4B, regulated by acetyltransferases and deacetylases, can also influence its enzymatic activity.[4]
-
Ubiquitination and S-nitrosylation: These modifications add further layers of control to ATG4B function, highlighting the intricate regulatory network governing autophagy.[4]
ATG4B in Disease and as a Therapeutic Target
The critical role of ATG4B in autophagy positions it as a key player in various pathological conditions. In oncology, elevated ATG4B expression has been observed in several cancers, including colorectal cancer, where it has been linked to tumor progression.[1][7][8] By promoting autophagy, ATG4B can help cancer cells survive the harsh microenvironment of a tumor, which is often characterized by nutrient deprivation and hypoxia. Therefore, inhibiting ATG4B presents a promising strategy to sensitize cancer cells to chemotherapy and other targeted therapies.[9] Beyond cancer, the dysregulation of ATG4B-mediated autophagy is also implicated in neurodegenerative diseases and other conditions, making it a target of broad therapeutic interest.
Quantitative Data on ATG4B Inhibitors
A number of small molecule inhibitors of ATG4B have been identified through various screening methods. The table below summarizes some of the key inhibitors and their reported potencies.
| Inhibitor | IC50 Value | Assay Method | Mechanism of Action |
| S130 | 3.24 µM | FRET assay | Binds to a site near the catalytic pocket, inhibiting ATG4B activity.[10] |
| NSC185058 | ~50 µM (cellular) | Cell-based assay | Interacts with the pocket containing the catalytic triad residues His280 and Asp278.[11][12] |
| Tioconazole | 1.8 µM | FRET assay | An antifungal drug repurposed as an ATG4B inhibitor. |
| UAMC-2526 | 2.3 µM | Not specified | A potent inhibitor identified through screening efforts. |
| FMK-9a | 260 nM | Not specified | A highly potent inhibitor of ATG4B. |
| Aurin tricarboxylic acid | 4.4 µM | FRET-based assay | Identified from a screen of bioactive compounds.[12] |
| Hypericin | 57 µM | FRET-based assay | Identified from a screen of bioactive compounds.[12] |
| Ebselen | 189 nM | FRET-based assay | Covalently binds to the catalytic Cys74 residue. |
| MJO445 | 12.7 µM | In vitro biochemical assay | A derivative of NSC185058 with improved potency.[11] |
Experimental Protocols
In Vitro ATG4B Activity Assays
1. Gel-Based ATG4B Cleavage Assay
This assay directly measures the enzymatic activity of ATG4B by monitoring the cleavage of a recombinant substrate.
-
Materials:
-
Recombinant purified ATG4B protein.
-
Recombinant substrate, e.g., LC3-GST fusion protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the tag (e.g., anti-GST) or LC3.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of the LC3-GST substrate (e.g., 5 µg), and varying concentrations of recombinant ATG4B.
-
For inhibitor studies, pre-incubate ATG4B with the inhibitor for a specified time (e.g., 30 minutes) at 37°C before adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the protein fragments by SDS-PAGE and visualize the cleavage products (e.g., cleaved GST) by Coomassie Brilliant Blue staining or by Western blotting using an appropriate antibody.
-
Quantify the band intensities to determine the extent of cleavage and ATG4B activity.
-
2. FRET-Based High-Throughput Screening Assay
This fluorescence resonance energy transfer (FRET)-based assay is suitable for high-throughput screening of ATG4B inhibitors.[13]
-
Materials:
-
Recombinant purified ATG4B protein.
-
FRET-based substrate, e.g., a fusion protein of a fluorescent donor (like CFP) and acceptor (like YFP) flanking an LC3 cleavage site (e.g., CFP-LC3-YFP).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA.
-
384-well microplates.
-
A microplate reader capable of measuring FRET.
-
-
Procedure:
-
Dispense the test compounds into the wells of a 384-well plate.
-
Add a solution of recombinant ATG4B to each well and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence of both the donor (e.g., CFP at 477 nm) and the acceptor (e.g., YFP at 527 nm) upon excitation at the donor's excitation wavelength (e.g., 434 nm).
-
Calculate the ratio of acceptor to donor emission. A decrease in this ratio indicates cleavage of the FRET substrate and thus ATG4B activity. Inhibition is observed as a smaller decrease in the FRET ratio compared to the control.
-
Cell-Based Autophagy Flux Assays
1. LC3 Turnover Assay (Western Blot)
This assay measures the accumulation of LC3-II in the presence of a lysosomal inhibitor to assess autophagic flux.
-
Materials:
-
Cells of interest.
-
Cell culture medium and supplements.
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine).
-
Lysis buffer.
-
SDS-PAGE and Western blotting reagents.
-
Anti-LC3 antibody and an antibody for a loading control (e.g., anti-GAPDH).
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with the ATG4B inhibitor or vehicle control for the desired duration.
-
In the final hours of the treatment (e.g., 2-4 hours), add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.
-
Harvest the cells and prepare protein lysates.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an anti-LC3 antibody.
-
Quantify the band intensities of LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. A decrease in this difference upon treatment with an ATG4B inhibitor indicates reduced autophagic flux.
-
2. Tandem Fluorescent-Tagged LC3 (mCherry-EGFP-LC3) Assay
This fluorescence microscopy-based assay allows for the visualization and quantification of autophagosome maturation into autolysosomes.
-
Materials:
-
Cells stably expressing the mCherry-EGFP-LC3 tandem construct.
-
Fluorescence microscope with appropriate filters.
-
Image analysis software.
-
-
Procedure:
-
Plate the cells expressing mCherry-EGFP-LC3 on coverslips or in imaging-compatible plates.
-
Treat the cells with the ATG4B inhibitor or vehicle control.
-
Acquire fluorescence images of the cells. EGFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence remains stable.
-
Autophagosomes will appear as yellow puncta (co-localization of mCherry and EGFP), while autolysosomes will appear as red puncta (mCherry only).
-
Quantify the number of yellow and red puncta per cell. An inhibition of ATG4B is expected to alter the ratio of autophagosomes to autolysosomes, providing a measure of its impact on autophagic flux.
-
Visualizations
Caption: ATG4B's dual role in the LC3 conjugation pathway.
Caption: Workflow for ATG4B inhibitor screening.
Caption: Mechanism of ATG4B inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural basis for the specificity and catalysis of human Atg4B responsible for mammalian autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Post-Translational Modifications of ATG4B in the Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ATG4B and pS383/392-ATG4B serve as potential biomarkers and therapeutic targets of colorectal cancer - ProQuest [proquest.com]
- 9. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of the Activity of the ATG4 Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on NSC 185058 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 185058 has emerged as a molecule of interest in oncology research due to its targeted inhibition of Autophagy-related 4B cysteine peptidase (ATG4B). Autophagy, a cellular self-degradation process, plays a dual role in cancer, promoting survival under stress conditions but also potentially leading to cell death. By targeting ATG4B, a key enzyme in the autophagy pathway, this compound presents a promising strategy for modulating this process for therapeutic benefit. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, focusing on its mechanism of action, effects on cancer cell viability, and its influence on critical cellular processes such as apoptosis and the cell cycle.
Core Mechanism of Action: Inhibition of ATG4B
This compound functions as a direct inhibitor of ATG4B, a cysteine protease crucial for the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key step in autophagosome formation. The inhibitory activity of this compound against ATG4B has been quantified in vitro, demonstrating a half-maximal inhibitory concentration (IC50) of 51 μM.[1] This inhibition of ATG4B's enzymatic activity disrupts the lipidation of LC3B, a critical event for the elongation and closure of the autophagosome membrane. Consequently, the overall process of autophagy is suppressed in cancer cells treated with this compound.[1]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the currently available quantitative data on the in vitro effects of this compound in various cancer cell lines.
| Parameter | Value | Assay Type | Reference |
| ATG4B Inhibition IC50 | 51 μM | In vitro enzymatic assay | [1] |
| Cancer Cell Line | Effect | Assay Type | Observations | Reference |
| Saos-2 (Osteosarcoma) | Cytotoxic | Cell Viability Assay | Cytotoxicity is more pronounced under amino acid deprivation. | [1] |
| MDA-MB-468 (Breast Cancer) | Inhibition of Autophagy | Not specified | Inhibits starvation-induced autophagy. | [1] |
| Glioblastoma Stem Cells (GSCs) | Attenuation of Tumor-Initiating Ability | Not specified | Sensitizes glioblastoma cells to radiation therapy. |
Further quantitative data on cytotoxicity (IC50 values), apoptosis induction, and cell cycle arrest in a broader range of cancer cell lines are areas of ongoing investigation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the in vitro activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to determine if this compound induces cell cycle arrest at a specific phase.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated inhibition of autophagy.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating the in vitro effects of this compound.
Conclusion and Future Directions
The preliminary data on this compound indicate that it is a promising inhibitor of autophagy with cytotoxic effects against cancer cells, particularly osteosarcoma. Its mechanism of action through the inhibition of ATG4B is well-defined. However, to fully elucidate its therapeutic potential, further in-depth studies are required. Future research should focus on:
-
Determining the cytotoxic IC50 values of this compound across a diverse panel of cancer cell lines.
-
Quantifying the induction of apoptosis and the specific effects on cell cycle progression in various cancer cell types.
-
Investigating the in vivo efficacy of this compound in preclinical animal models of different cancers.
-
Exploring potential synergistic effects when combined with conventional chemotherapeutic agents or radiation therapy.
A thorough understanding of these aspects will be crucial for the continued development of this compound as a potential anti-cancer therapeutic.
References
NSC 185058: A Technical Guide to its Effects on LC3 Processing and Lipidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 185058 is a small molecule inhibitor that has been identified as a potent antagonist of Autophagy-related 4B cysteine peptidase (ATG4B).[1][2] This technical guide provides an in-depth analysis of the effects of this compound on the crucial autophagy-related processes of LC3 (Microtubule-associated protein 1A/1B-light chain 3) processing and lipidation. By inhibiting ATG4B, this compound effectively curtails the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), thereby suppressing autophagic activity.[1][3] This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to LC3 Processing and Lipidation in Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. A key event in the formation of the autophagosome, the central organelle of autophagy, is the conjugation of LC3 to phosphatidylethanolamine (PE) on the autophagosomal membrane. This process, known as LC3 lipidation, involves a series of steps:
-
LC3 Processing: Newly synthesized pro-LC3 is cleaved by the cysteine protease ATG4B to expose a C-terminal glycine residue, forming the cytosolic LC3-I.
-
LC3 Activation and Conjugation: LC3-I is then activated by an E1-like enzyme (ATG7) and transferred to an E2-like enzyme (ATG3).
-
LC3 Lipidation: Finally, the ATG12-ATG5-ATG16L1 complex, acting as an E3-like ligase, facilitates the conjugation of LC3-I to PE, resulting in the formation of LC3-II, which is stably associated with the autophagosome membrane.
The conversion of LC3-I to LC3-II is a hallmark of autophagy induction and is widely used as a marker to monitor autophagic activity.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of ATG4B.[1] By binding to the active site of ATG4B, this compound prevents the initial processing of pro-LC3 and the subsequent de-lipidation of LC3-II from the autophagosome membrane, a process also mediated by ATG4B.[1] This inhibition of ATG4B activity leads to a dose-dependent reduction in the levels of lipidated LC3B (LC3-II), thereby blocking autophagosome formation and maturation.[1] Notably, the inhibitory effect of this compound on autophagy has been shown to be independent of the mTOR and PtdIns3K signaling pathways, which are major regulators of autophagy.[1][4]
Quantitative Effects of this compound on ATG4B Activity and LC3 Lipidation
The inhibitory potency of this compound against ATG4B has been quantified in various studies. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for ATG4B activity | 51 μM | In vitro cleavage assay | [1] |
| Inhibition of starvation-induced LC3B lipidation | Effective at 100 μM | Saos-2 (osteosarcoma) cells | [1][5] |
| Inhibition of LC3-I to LC3-II conversion | Significant reduction at high concentrations | Glioblastoma stem cells | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on LC3 processing and lipidation.
In Vitro ATG4B Cleavage Assay
This assay directly measures the enzymatic activity of ATG4B and its inhibition by this compound.
-
Materials:
-
Purified recombinant ATG4B enzyme.
-
LC3B-GST fusion protein as a substrate.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies: Anti-GST, Anti-LC3B.
-
-
Procedure:
-
Incubate a fixed concentration of purified ATG4B with varying concentrations of this compound in the assay buffer for a predetermined time at 37°C.
-
Add the LC3B-GST substrate to initiate the cleavage reaction.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products (uncleaved LC3B-GST, cleaved GST, and LC3B) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using anti-GST and anti-LC3B antibodies to visualize the cleavage products.
-
Quantify the band intensities to determine the extent of cleavage and calculate the IC50 value for this compound.[1]
-
Cellular Assay for LC3B Lipidation
This assay assesses the effect of this compound on the conversion of LC3-I to LC3-II in a cellular context.
-
Materials:
-
Cell line of interest (e.g., Saos-2 cells stably expressing GFP-LC3B).[1]
-
Cell culture medium and supplements.
-
This compound.
-
Autophagy inducer (e.g., starvation by incubating in Earle's Balanced Salt Solution, EBSS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies: Anti-LC3B or Anti-GFP.
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specific duration (e.g., 2-6 hours).[1]
-
Induce autophagy by replacing the culture medium with a starvation medium (e.g., EBSS) for a defined period (e.g., 2-4 hours). Include control groups with complete medium.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE. It is crucial to use a gel system that can resolve the small difference in molecular weight between LC3-I and LC3-II (e.g., 12-15% polyacrylamide gels).
-
Perform Western blotting using an anti-LC3B or anti-GFP antibody.
-
Quantify the band intensities of LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., β-actin) to assess the level of LC3 lipidation.[1]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on LC3 processing.
Experimental Workflow for Assessing LC3 Lipidation
Caption: Workflow for analyzing this compound's effect on LC3 lipidation.
Conclusion
This compound is a valuable research tool for studying the role of ATG4B and autophagy in various physiological and pathological processes. Its specific inhibitory action on LC3 processing and lipidation provides a targeted approach to modulate autophagic flux. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to investigate the intricacies of autophagy and its potential as a therapeutic target.
References
- 1. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Specificity of NSC 185058 for ATG4B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of various diseases, including cancer. The cysteine protease Autophagy Related 4B (ATG4B) is a key enzyme in the autophagy pathway, responsible for the processing and delipidation of microtubule-associated protein 1 light chain 3 (LC3), a crucial step in autophagosome formation. Consequently, ATG4B has emerged as a promising therapeutic target for modulating autophagy in disease. NSC 185058 is a small molecule inhibitor of ATG4B that has been instrumental in studying the role of this enzyme in cellular processes. This technical guide provides a comprehensive overview of the specificity of this compound for ATG4B, including quantitative data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound Inhibition
| Target | Assay Type | Substrate | IC50 (µM) | Reference |
| ATG4B | In vitro cleavage assay | LC3B-GST | 51 | [1] |
Table 1: Inhibitory Activity of this compound against ATG4B. This table presents the half-maximal inhibitory concentration (IC50) of this compound for human ATG4B.
| Target Isoform | Effect of this compound | Assay Type | Substrate | Quantitative Data | Reference |
| ATG4A | Inhibition | In vitro cleavage assay | GABARAPL2/GATE16-GST | Suppressed cleavage | [1] |
| ATG4C | Not reported | - | - | - | |
| ATG4D | Not reported | - | - | - |
Table 2: Activity of this compound against other ATG4 Isoforms. This table summarizes the reported effects of this compound on other members of the ATG4 family. Direct IC50 values for these isoforms are not currently available. It is noteworthy that ATG4A has a significantly lower catalytic efficiency for LC3B compared to ATG4B.[1]
| Pathway Component | Effect of this compound | Cell Line | Assay | Reference |
| mTOR | No effect | Saos-2 | Western Blot (Phospho-p70S6K) | [1] |
| PtdIns3K | No effect | Saos-2 | Western Blot (Phospho-AKT) | [1] |
Table 3: Selectivity of this compound against Key Autophagy-Related Kinases. This table demonstrates the specificity of this compound for ATG4B by highlighting its lack of effect on the mTOR and PtdIns3K signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the specificity of this compound for ATG4B.
In Vitro ATG4B Cleavage Assay using LC3B-GST
This assay biochemically assesses the ability of this compound to inhibit the proteolytic activity of ATG4B on its substrate, LC3B, which is fused to Glutathione S-transferase (GST) for ease of purification and detection.
Materials:
-
Recombinant human ATG4B
-
Recombinant LC3B-GST fusion protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 150 mM NaCl, 1 mM EDTA, 1 mM DTT[2]
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels
-
Coomassie Brilliant Blue stain or antibodies for Western blotting (anti-GST and/or anti-LC3)
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant ATG4B (e.g., 0.25 µg), and varying concentrations of this compound or DMSO vehicle control.[2]
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Initiate the reaction by adding the LC3B-GST substrate (e.g., 5 µg) to the mixture.[2]
-
Incubate the reaction at 37°C for a defined period (e.g., 0-60 minutes).[2]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
Resolve the protein samples on an SDS-PAGE gel.
-
Visualize the cleavage products (cleaved GST and LC3B-I) by Coomassie staining or Western blotting.
-
Quantify the band intensities of the substrate and cleavage products to determine the percentage of inhibition at each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular LC3 Lipidation Assay by Western Blot
This cell-based assay evaluates the effect of this compound on the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated form, LC3-II, a key indicator of autophagy induction.
Materials:
-
Cell line of interest (e.g., Saos-2, HeLa)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Induce autophagy by replacing the complete medium with starvation medium or by treating with an autophagy inducer (e.g., rapamycin).
-
Treat the cells with varying concentrations of this compound or DMSO vehicle control for a specified time (e.g., 2-6 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by adding SDS-PAGE loading buffer and boiling.
-
Load equal amounts of protein per lane and resolve on an SDS-PAGE gel (a high-percentage acrylamide gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3B antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities of LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio in the presence of this compound indicates inhibition of autophagy.
Gaussia Luciferase (GLUC) Secretion Assay for Cellular ATG4B Activity
This reporter-based assay provides a quantitative measure of cellular ATG4B activity by monitoring the cleavage of a fusion protein, leading to the secretion of Gaussia luciferase.[4]
Materials:
-
Cell line (e.g., 293T, HuH7)
-
Expression vector encoding a β-actin-LC3-Gaussia luciferase (dNGLUC) fusion protein[4]
-
Transfection reagent
-
Complete cell culture medium
-
Autophagy inducer (e.g., rapamycin or starvation)
-
This compound (dissolved in DMSO)
-
Gaussia luciferase assay reagent (containing coelenterazine)
-
Luminometer
Procedure:
-
Transfect the cells with the β-actin-LC3-dNGLUC expression vector.
-
After 24-48 hours, replace the medium with fresh medium containing the autophagy inducer.
-
Treat the cells with varying concentrations of this compound or DMSO vehicle control.
-
Incubate for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Add the Gaussia luciferase assay reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. A decrease in luciferase activity in the supernatant of this compound-treated cells indicates inhibition of ATG4B-mediated cleavage of the fusion protein.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of ATG4B in autophagy and the workflows of the key experimental assays.
Caption: ATG4B's central role in autophagy, processing pro-LC3 and delipidating LC3-II.
Caption: Workflow for the in vitro ATG4B cleavage assay.
Caption: Workflow for the cellular LC3 lipidation assay.
Conclusion
This compound is a valuable tool for probing the function of ATG4B in the intricate process of autophagy. Its specificity for ATG4B, demonstrated by a lack of inhibition of the key signaling kinases mTOR and PtdIns3K, allows for targeted investigation of ATG4B's role. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the mechanisms of autophagy and exploring the therapeutic potential of ATG4B inhibition. Further studies are warranted to quantitatively assess the inhibitory profile of this compound against all ATG4 isoforms to provide a more complete picture of its selectivity within this enzyme family.
References
- 1. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of the Activity of the ATG4 Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of autophagy by luciferase release assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSC 185058 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro studies of NSC 185058, a potent inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B). This document outlines the compound's mechanism of action, provides quantitative data from key experiments, and offers step-by-step protocols for assessing its effects on cell viability, autophagy, and apoptosis.
Mechanism of Action
This compound is a small molecule inhibitor of ATG4B, a key cysteine protease in the autophagy pathway.[1] Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins. A critical step in autophagy is the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) by ATG4B. This processing, known as lipidation, converts the cytosolic form of LC3 (LC3-I) to the autophagosome membrane-bound form (LC3-II), which is essential for autophagosome formation. This compound directly inhibits the enzymatic activity of ATG4B, thereby preventing the conversion of LC3-I to LC3-II and suppressing autophagy.[1] Notably, the inhibitory action of this compound on autophagy is independent of the mTOR and PtdIns3K signaling pathways.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro experiments with this compound.
Table 1: In Vitro ATG4B Inhibition
| Assay Type | Substrate | IC₅₀ (µM) | Cell Line/System | Reference |
| LC3B-GST Cleavage Assay | LC3B-GST | 51 | Purified ATG4B | [1] |
Table 2: Effects on Cell Viability
| Cell Line | Cell Type | Assay Type | Incubation Time (h) | Effect | Reference |
| Saos-2 | Osteosarcoma | MTT Assay | 48 | Cytotoxic, especially under starvation | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Saos-2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for LC3B Lipidation
This protocol is used to determine the effect of this compound on the conversion of LC3-I to LC3-II, a hallmark of autophagy inhibition.
Materials:
-
Cancer cell line of interest (e.g., Saos-2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against LC3B
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM) or vehicle control in complete medium for a specified time (e.g., 2-6 hours). To induce autophagy, cells can be concurrently incubated in starvation medium.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli sample buffer and denature by boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the bands using an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to assess whether this compound induces apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: Mechanism of action of this compound in the autophagy pathway.
Caption: General experimental workflow for in vitro studies of this compound.
References
Application Notes and Protocols for NSC 185058 in Glioblastoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. A key survival mechanism employed by glioblastoma cells is autophagy, a cellular process of self-digestion that allows cells to recycle components to survive stress induced by treatments like radiation and chemotherapy. NSC 185058 is a small molecule inhibitor of Autophagy Related 4B Cysteine Peptidase (ATG4B), a key enzyme in the autophagy pathway. By targeting ATG4B, this compound presents a promising strategy to sensitize glioblastoma cells to cytotoxic therapies.
These application notes provide a comprehensive guide for the use of this compound in glioblastoma cell culture, including its mechanism of action, protocols for key experiments, and available quantitative data.
Mechanism of Action
This compound inhibits the cysteine protease activity of ATG4B.[1] ATG4B is essential for the maturation of microtubule-associated protein 1A/1B-light chain 3 (LC3), a central protein in autophagosome formation. Specifically, ATG4B cleaves pro-LC3 to its cytosolic form, LC3-I. Upon autophagy induction, LC3-I is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membrane. By inhibiting ATG4B, this compound blocks the conversion of LC3-I to LC3-II, thereby attenuating autophagic flux.[1] This leads to the accumulation of p62/SQSTM1, a protein that is normally degraded by autophagy.[1] Inhibition of this pro-survival pathway in glioblastoma cells can lead to reduced tumorigenicity and increased sensitivity to anti-cancer treatments.[1]
Signaling Pathway
The PI3K/Akt/mTOR pathway is frequently hyperactivated in glioblastoma and is a key regulator of cell growth, proliferation, and survival.[2] Inhibition of this pathway is a common therapeutic strategy. However, mTOR inhibition can induce a cytoprotective autophagic response.[3] this compound, by inhibiting autophagy, can work synergistically with mTOR inhibitors to enhance their anti-tumor effects in glioblastoma.[3]
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| ATG4B Inhibition (in vitro) | Purified ATG4B enzyme | IC50 > 100 µM | [4] |
| Cellular Potency (Autophagy) | Not specified | ~50 µM | [4] |
| Cell Viability | GSC83, GSC576 | Concentration-dependent decrease | [1] |
| Sphere Formation | GSC83, GSC576 | Concentration-dependent decrease | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution, which can then be diluted to the desired working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 215.27 g/mol , dissolve 2.15 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound used) should be included in all experiments.
Experimental Workflow: Glioblastoma Cell Culture and Treatment
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for the specific glioblastoma cell line being used.
Materials:
-
Glioblastoma cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Western Blot for Autophagy Markers (LC3 and p62)
This protocol allows for the assessment of autophagy inhibition by this compound.
Materials:
-
Glioblastoma cells
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Seed glioblastoma cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control for 24-72 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Sphere Formation Assay for Glioblastoma Stem-like Cells (GSCs)
This assay assesses the effect of this compound on the self-renewal capacity of GSCs.
Materials:
-
Glioblastoma stem-like cells (GSCs)
-
Neurosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment 96-well plates
-
This compound stock solution
Protocol:
-
Dissociate GSC spheres into a single-cell suspension.
-
Perform a limiting dilution of the single cells in neurosphere medium containing different concentrations of this compound or a vehicle control. Seed cells at densities ranging from 1 to 100 cells per well in an ultra-low attachment 96-well plate.
-
Incubate the plate for 7-14 days at 37°C with 5% CO2.
-
Count the number of wells containing spheres for each condition.
-
The sphere-forming efficiency can be calculated using extreme limiting dilution analysis (ELDA) software. A decrease in sphere formation indicates an inhibitory effect on GSC self-renewal.
Conclusion
This compound is a valuable tool for studying the role of autophagy in glioblastoma biology and for evaluating autophagy inhibition as a therapeutic strategy. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound in their specific glioblastoma cell culture models. Due to the limited availability of quantitative data for specific glioblastoma cell lines, it is crucial to perform thorough dose-response and time-course experiments to determine the optimal experimental conditions. By carefully designing and executing these experiments, researchers can further elucidate the potential of this compound in the fight against glioblastoma.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/AKT/mTOR signaling pathway in glioblastoma: novel therapeutic agents and advances in understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and comparison of human glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC 185058 in Osteosarcoma Xenograft Models
Introduction
NSC 185058 is a novel small molecule inhibitor of ATG4B, a cysteine protease essential for autophagy.[1][2] By targeting ATG4B, this compound effectively blocks the lipidation of LC3B and subsequent autophagosome formation, a cellular process implicated in cancer cell survival and proliferation.[1] Preclinical studies have demonstrated its potential as a therapeutic agent in osteosarcoma by suppressing tumor growth in xenograft models.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in osteosarcoma xenograft models based on published research.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the administration of this compound in an osteosarcoma xenograft model.
| Parameter | Value | Reference |
| Drug | This compound | [1] |
| Cancer Model | Osteosarcoma Xenograft | [1] |
| Cell Line | Saos-2 | [1] |
| Animal Model | Immunodeficient nu/nu female mice | [1] |
| Dosage | 100 mg/kg body weight | [1] |
| Administration Route | Intraperitoneal (IP) Injection | [1] |
| Vehicle | Peanut Oil | [1] |
| Dosing Schedule | Monday, Wednesday, and Friday | [1] |
| Treatment Duration | Up to 40 days | [1] |
Experimental Protocols
1. Osteosarcoma Xenograft Model Establishment
This protocol describes the subcutaneous implantation of Saos-2 osteosarcoma cells into immunodeficient mice to establish tumors.
-
Cell Culture: Culture Saos-2 cells in appropriate media (e.g., Dulbecco's modified Eagle medium) supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: Prior to injection, harvest logarithmically growing Saos-2 cells using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS at a concentration of 1 x 10^7 cells/100 µL.
-
Animal Model: Use immunodeficient nu/nu female mice, which are incapable of rejecting human tumor xenografts.
-
Subcutaneous Injection: Inject 100 µL of the Saos-2 cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Palpate the injection site regularly to monitor for tumor formation. Tumors should be palpable approximately 7 days after injection.[1]
2. This compound Preparation and Administration
This protocol details the preparation and intraperitoneal administration of this compound to mice with established osteosarcoma xenografts.
-
This compound Preparation: Prepare a stock solution of this compound in peanut oil. The concentration should be calculated to deliver a final dose of 100 mg/kg body weight in a suitable injection volume.
-
Vehicle Control: Prepare a vehicle-only control solution using peanut oil.
-
Animal Grouping: Once tumors are palpable (around day 7), randomly divide the mice into two groups: a control group and a treatment group.[1]
-
Administration:
-
Treatment Group: Administer this compound (100 mg/kg body weight) via intraperitoneal (IP) injection.
-
Control Group: Administer an equivalent volume of peanut oil via IP injection.
-
-
Dosing Schedule: Administer the injections on a schedule of Monday, Wednesday, and Friday.[1]
-
Monitoring: Monitor the mice for tumor growth and overall health. Measure tumor volume regularly using calipers. Body weight should also be monitored to assess for potential toxicity.[1]
Visualizations
Caption: Mechanism of action of this compound in inhibiting osteosarcoma tumor growth.
Caption: Experimental workflow for this compound administration in an osteosarcoma xenograft model.
References
Application Notes and Protocols for Detecting LC3-II Levels Following NSC 185058 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is converted from its cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II) upon autophagy induction. The level of LC3-II is a widely accepted indicator of autophagic activity. NSC 185058 has been identified as an inhibitor of ATG4B, a cysteine protease crucial for the processing and delipidation of LC3.[1] By inhibiting ATG4B, this compound attenuates autophagic activity, making it a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer.[1][2]
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify changes in LC3-II levels in response to this compound treatment.
Data Presentation
The following tables summarize the quantitative effects of this compound on ATG4B activity and LC3-II levels as reported in the literature.
Table 1: In Vitro Inhibition of ATG4B by this compound
| Assay Type | Substrate | This compound Concentration | Reported Effect | Reference |
| In vitro cleavage assay | LC3B-GST | 51 µM | IC50 for inhibition of ATG4B cleavage | [1] |
| In vitro FRET assay | Not specified | > 100 µM | IC50 for inhibition of ATG4B activity | [2] |
Table 2: Cellular Effects of this compound on LC3 Lipidation
| Cell Line | Treatment Condition | This compound Concentration | Observed Effect on LC3-II | Reference |
| Saos-2 (osteosarcoma) | Starvation-induced autophagy | 100 µM | Suppression of LC3B lipidation | [1] |
| Glioma stem-like cells | Not specified | ~50 µM | Cellular potency for autophagy inhibition | |
| HeLa | Basal autophagy | 100 µM | Alteration of Aqua-LC3B-II puncta |
Experimental Protocols
Western Blot Protocol for LC3-II Detection
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect LC3-I and LC3-II.
Materials:
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (prepare stock solution in DMSO)
-
Lysosomal inhibitors (e.g., Chloroquine or Bafilomycin A1)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (12-15% acrylamide recommended for better separation of LC3-I and LC3-II)
-
PVDF membrane (0.22 µm pore size)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LC3 (validated for Western blot)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (DMSO).
-
To assess autophagic flux, include a condition where cells are co-treated with this compound and a lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto a high-percentage SDS-PAGE gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended for small proteins like LC3.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the LC3-II band and the loading control band using appropriate software.
-
Normalize the LC3-II band intensity to the loading control. It is not recommended to normalize LC3-II to LC3-I.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Measuring Autophagy Inhibition by NSC 185058 Using the GFP-LC3 Puncta Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This process is implicated in a variety of diseases, including cancer, making it a critical target for drug development. The GFP-LC3 puncta assay is a widely used method to monitor autophagy. This assay relies on the redistribution of the microtubule-associated protein 1A/1B-light chain 3 (LC3), which is conjugated to phosphatidylethanolamine and recruited to the autophagosome membrane during autophagy. When fused to Green Fluorescent Protein (GFP), LC3 can be visualized as distinct puncta, representing autophagosomes. A decrease in the number of these puncta can indicate an inhibition of autophagy.
NSC 185058 is a small molecule inhibitor of ATG4B, a cysteine protease essential for the processing and lipidation of LC3.[1][2][3] By inhibiting ATG4B, this compound effectively blocks the formation of autophagosomes and subsequent autophagic activity.[1][4] This document provides detailed application notes and protocols for utilizing the GFP-LC3 puncta assay to quantify the inhibitory effect of this compound on autophagy.
Principle of the Assay
The GFP-LC3 puncta assay is a fluorescence microscopy-based technique used to visualize and quantify the formation of autophagosomes. In cells stably expressing a GFP-LC3 fusion protein, autophagy induction leads to the conversion of the diffuse cytosolic GFP-LC3-I to the lipidated, autophagosome-associated form, GFP-LC3-II. This relocalization results in the formation of distinct green fluorescent puncta.[5] The number of puncta per cell is directly proportional to the number of autophagosomes. Therefore, a reduction in the number of GFP-LC3 puncta in the presence of an inhibitor like this compound provides a quantitative measure of its anti-autophagic activity.[1]
Signaling Pathway of this compound-Mediated Autophagy Inhibition
This compound acts by directly inhibiting the enzymatic activity of ATG4B.[1][2][3] ATG4B is a cysteine protease that plays a dual role in the LC3 processing pathway. It initially cleaves pro-LC3 to expose a C-terminal glycine residue, forming LC3-I. Subsequently, after LC3-I is conjugated to phosphatidylethanolamine (PE) to form LC3-II, ATG4B can also deconjugate LC3-II from the autophagosome membrane, recycling LC3. By inhibiting ATG4B, this compound prevents the initial processing of pro-LC3 and the subsequent lipidation of LC3-I, thereby blocking the formation of autophagosomes.[1][4] Notably, this compound has been shown to inhibit autophagy without affecting the upstream mTOR or PtdIns3K signaling pathways.[1][3]
Experimental Protocols
Materials
-
Cell line stably expressing GFP-LC3 (e.g., Saos-2 GFP-LC3B)[1]
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
Positive control for autophagy inhibition (e.g., 3-Methyladenine)[1]
-
Paraformaldehyde (PFA) for fixing cells
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters for GFP and DAPI
-
Image analysis software (e.g., ImageJ)[1]
Protocol for GFP-LC3 Puncta Assay
-
Cell Seeding: Seed GFP-LC3 expressing cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Cell Treatment:
-
Control Groups:
-
Fed Control: Incubate cells in complete medium.
-
Starvation Control: Replace complete medium with starvation medium (EBSS) to induce autophagy.
-
-
Experimental Groups:
-
Incubate the cells for a specified period, typically 4 hours, to allow for the induction of autophagy and the effect of the inhibitor.[1]
-
-
Cell Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Image Acquisition:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple random fields for each experimental condition, ensuring a sufficient number of cells are imaged for statistical analysis. Use consistent exposure settings for all samples.
-
-
Image Analysis and Quantification:
-
Use image analysis software like ImageJ to quantify the number of GFP-LC3 puncta per cell.[1]
-
Steps for Quantification in ImageJ:
-
Open the captured fluorescence images.
-
Convert the images to 8-bit grayscale.
-
Use the "Find Maxima" function to count the puncta, adjusting the noise tolerance to accurately identify the puncta.
-
Count the number of cells in each field using the DAPI channel.
-
Calculate the average number of GFP-LC3 puncta per cell for each condition.
-
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | This compound Concentration (µM) | Average Number of GFP-LC3 Puncta per Cell (Mean ± SEM) |
| Fed Control | - | Insert Data |
| Starvation Control | - | Insert Data |
| Starvation + this compound | 10 | Insert Data |
| Starvation + this compound | 50 | Insert Data |
| Starvation + this compound | 100 | Insert Data |
| Starvation + 3-MA | 10 mM | Insert Data |
Expected Results
-
Fed Control: Cells cultured in complete medium should exhibit a low basal level of autophagy, characterized by a diffuse GFP-LC3 signal and a minimal number of puncta.
-
Starvation Control: Nutrient-starved cells should show a significant increase in the number of GFP-LC3 puncta per cell, indicating the induction of autophagy.[1]
-
This compound Treatment: Cells treated with this compound under starvation conditions are expected to show a dose-dependent decrease in the number of GFP-LC3 puncta compared to the starvation control.[1] At effective concentrations (e.g., 100 µM), this compound should significantly suppress the formation of these puncta.[1]
-
Positive Control (3-MA): Treatment with 3-Methyladenine, a known inhibitor of the early stages of autophagy, should also result in a marked reduction in GFP-LC3 puncta formation under starvation conditions.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing, autofluorescence | Increase the number and duration of PBS washes. Use a mounting medium with an anti-fade reagent. |
| Low number of puncta in starvation control | Inefficient autophagy induction, cell line issue | Ensure the starvation medium is fresh and free of nutrients. Check the GFP-LC3 expressing cell line for proper response. |
| High variability in puncta counts | Inconsistent cell density, user bias in counting | Seed cells uniformly. Use automated image analysis software for unbiased quantification. Analyze a large number of cells. |
| Cell death at high this compound concentrations | Compound toxicity | Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration of this compound for the specific cell line. |
Conclusion
The GFP-LC3 puncta assay is a robust and reliable method for quantifying the inhibitory effect of compounds like this compound on autophagy. By following the detailed protocols outlined in these application notes, researchers can effectively measure the anti-autophagic properties of this compound and other potential drug candidates. The clear, visual readout of the assay, combined with quantitative analysis, provides valuable insights into the mechanism of action of autophagy inhibitors and their potential therapeutic applications.
References
- 1. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NSC 185058-Induced Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NSC 185058, a potent inhibitor of autophagy, for in vitro research. This document outlines the compound's mechanism of action, identifies sensitive cell lines, and provides detailed protocols for assessing its effects on autophagy and cell viability.
Introduction to this compound
This compound is a small molecule inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy pathway.[1][2] Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, playing a dual role in both cell survival and cell death. In the context of cancer, autophagy can promote tumor cell survival under stressful conditions, making it a compelling target for therapeutic intervention.
This compound exerts its inhibitory effect by blocking the proteolytic activity of ATG4B.[1] ATG4B is responsible for the cleavage of pro-LC3 (microtubule-associated protein 1A/1B-light chain 3) to its mature form, LC3-I, and the subsequent de-lipidation of LC3-II. By inhibiting ATG4B, this compound prevents the crucial lipidation of LC3-I to LC3-II, a hallmark of autophagosome formation, thereby halting the autophagic process.[1]
Cell Lines Sensitive to this compound
Several cancer cell lines have demonstrated sensitivity to this compound-induced autophagy inhibition. The following table summarizes the available quantitative data on the efficacy of this compound.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| In Vitro Target | - | IC50 (ATG4B cleavage of LC3B-GST) | 51 µM | [1] |
| Saos-2 | Osteosarcoma | Cytotoxicity | Reported, but specific IC50 not provided | [1] |
| MDA-MB-468 | Breast Cancer | Autophagy Inhibition | Demonstrated | [3] |
| GSC83 | Glioblastoma Stem Cell | Autophagy Inhibition | Demonstrated | |
| GSC576 | Glioblastoma Stem Cell | Autophagy Inhibition | Demonstrated | |
| 293T | Human Embryonic Kidney | ATG4B Activity Inhibition | Demonstrated | [1] |
| HuH7 | Hepatocellular Carcinoma | ATG4B Activity Inhibition | Demonstrated | [1] |
Note: While cytotoxicity has been observed in Saos-2 cells at high concentrations, specific IC50 values for cell viability are not consistently reported in the literature for this compound. Researchers are encouraged to determine the optimal concentration for their specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound Action.
digraph "Autophagy_Inhibition_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Cell_Culture" [fillcolor="#FFFFFF", fontcolor="#202124", label="Culture Sensitive Cell Line"]; "Treatment" [fillcolor="#FFFFFF", fontcolor="#202124", label="Treat with this compound\n(and controls)"]; "Incubation" [fillcolor="#FFFFFF", fontcolor="#202124", label="Incubate for a\ndefined period"]; "Endpoint_Assay" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Select Endpoint Assay"]; "Western_Blot" [fillcolor="#FFFFFF", fontcolor="#202124", label="Western Blot for LC3-II/LC3-I"]; "Microscopy" [fillcolor="#FFFFFF", fontcolor="#202124", label="Fluorescence Microscopy\n(GFP-LC3 or mRFP-GFP-LC3)"]; "Viability_Assay" [fillcolor="#FFFFFF", fontcolor="#202124", label="Cell Viability Assay\n(e.g., SRB)"]; "Data_Analysis" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Analyze and Interpret Data"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Cell_Culture"; "Cell_Culture" -> "Treatment"; "Treatment" -> "Incubation"; "Incubation" -> "Endpoint_Assay"; "Endpoint_Assay" -> "Western_Blot" [label="Protein Levels"]; "Endpoint_Assay" -> "Microscopy" [label="Autophagosome Visualization"]; "Endpoint_Assay" -> "Viability_Assay" [label="Cytotoxicity"]; "Western_Blot" -> "Data_Analysis"; "Microscopy" -> "Data_Analysis"; "Viability_Assay" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Caption: Experimental Workflow for Assessing Autophagy Inhibition.
digraph "Cell_Line_Sensitivity_Logic" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];"High_Autophagy_Dependence" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="High Dependence on\nAutophagy for Survival"]; "Low_Autophagy_Dependence" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Low Dependence on\nAutophagy for Survival"]; "NSC_185058_Treatment" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="this compound Treatment"]; "Autophagy_Inhibition" [fillcolor="#FFFFFF", fontcolor="#202124", label="Autophagy Inhibition"]; "High_Sensitivity" [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="High Sensitivity\n(Decreased Viability)"]; "Low_Sensitivity" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Low Sensitivity\n(Maintained Viability)"];
"High_Autophagy_Dependence" -> "NSC_185058_Treatment"; "Low_Autophagy_Dependence" -> "NSC_185058_Treatment"; "NSC_185058_Treatment" -> "Autophagy_Inhibition"; "Autophagy_Inhibition" -> "High_Sensitivity" [label="In high dependence cells"]; "Autophagy_Inhibition" -> "Low_Sensitivity" [label="In low dependence cells"]; }
Caption: Logic of Cell Line Sensitivity to this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
Protocol 1: Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay determines the cytotoxicity of this compound by measuring the total protein content of viable cells.
Materials:
-
Sensitive cell line of choice
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold (10% w/v in water)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Western Blotting for LC3 Conversion
This protocol is used to detect the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.
Materials:
-
Sensitive cell line of choice
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LC3B
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. Include appropriate controls (e.g., untreated, vehicle control, and a known autophagy inducer/inhibitor).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio to assess the level of autophagy.
Protocol 3: Autophagic Flux Assay using Tandem Fluorescent mRFP-GFP-LC3
This assay allows for the monitoring of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).
Materials:
-
Sensitive cell line stably expressing the mRFP-GFP-LC3 reporter construct
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with appropriate filters for GFP and RFP
-
Imaging software for puncta quantification
Procedure:
-
Cell Seeding: Seed the mRFP-GFP-LC3 expressing cells onto glass-bottom dishes or coverslips.
-
Compound Treatment: Treat the cells with this compound at the desired concentrations. Include controls such as a known autophagy inducer (e.g., rapamycin or starvation) and an inhibitor of lysosomal degradation (e.g., bafilomycin A1 or chloroquine).
-
Live-Cell Imaging or Fixation:
-
Live-Cell Imaging: Image the cells at different time points using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Fixation: After the desired treatment time, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS.
-
-
Image Acquisition: Acquire images using both GFP and RFP channels.
-
Data Analysis:
-
Count the number of yellow (GFP+/RFP+) puncta (autophagosomes) and red (GFP-/RFP+) puncta (autolysosomes) per cell.
-
An accumulation of yellow puncta upon this compound treatment indicates a blockage in the fusion of autophagosomes with lysosomes, consistent with autophagy inhibition.
-
Compare the results with the controls to assess the effect of this compound on autophagic flux.
-
References
Application Notes and Protocols for Monitoring ATG4B Activity Using a Gaussia Luciferase Assay with NSC 185058
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key regulator of autophagy is the cysteine protease ATG4B, which is essential for the processing and lipidation of microtubule-associated protein 1 light chain 3 (LC3), a crucial step in autophagosome formation.[1][2] Dysregulation of ATG4B activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][4]
This document provides detailed application notes and protocols for a robust and sensitive cell-based assay to monitor ATG4B activity using a Gaussia luciferase (GLuc) reporter system. The assay is based on the ATG4B-dependent cleavage of a fusion protein, leading to the release and secretion of GLuc, which can be readily quantified from the cell culture supernatant.[5][6] We further describe the use of NSC 185058, a known inhibitor of ATG4B, to validate the assay and to characterize the dose-dependent inhibition of ATG4B activity.[7][8]
Principle of the Assay
The Gaussia luciferase assay for ATG4B activity utilizes a tripartite sensor protein.[5] This sensor consists of an anchor protein (e.g., β-actin) to retain it within the cell, the full-length LC3 protein which serves as the substrate for ATG4B, and a C-terminally fused Gaussia luciferase lacking its native signal peptide (dNGLUC).[5][6] In the absence of ATG4B activity, the fusion protein remains anchored intracellularly. Upon activation, ATG4B cleaves LC3, releasing the dNGLUC fragment, which is then secreted into the cell culture medium.[5] The amount of secreted GLuc is directly proportional to the proteolytic activity of ATG4B and can be quantified by measuring the luminescence upon addition of its substrate, coelenterazine.[9][10]
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Human Embryonic Kidney (HEK293T) cells | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Plasmid encoding β-actin-LC3-dNGLUC | (Custom synthesis) | N/A |
| Transfection Reagent (e.g., Lipofectamine 3000) | Invitrogen | L3000015 |
| This compound | MedchemExpress | HY-100639 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Gaussia Luciferase Assay Kit (with Coelenterazine) | NEB or Thermo Fisher Scientific | E3300S or 16160 |
| Opaque 96-well plates | Corning | 3917 |
| Luminometer | (Various) | N/A |
Experimental Protocols
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Transfection:
-
For each well, dilute 100 ng of the β-actin-LC3-dNGLUC plasmid DNA into 5 µL of Opti-MEM medium.
-
In a separate tube, dilute 0.3 µL of Lipofectamine 3000 reagent into 5 µL of Opti-MEM medium.
-
Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15 minutes at room temperature.
-
Add 10 µL of the DNA-lipid complex to each well.
-
-
Post-transfection Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for sufficient expression of the reporter construct.
Protocol 2: Treatment with this compound
-
Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.[11]
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete DMEM to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells to avoid solvent-induced toxicity.
-
Cell Treatment:
-
Carefully remove the medium from the transfected cells.
-
Add 100 µL of the prepared this compound working solutions or control medium (with 0.1% DMSO) to the respective wells.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂.
Protocol 3: Gaussia Luciferase Assay
-
Sample Collection: After the incubation period, carefully collect 20 µL of the cell culture supernatant from each well and transfer to a new opaque 96-well plate.
-
Reagent Preparation: Prepare the Gaussia luciferase assay reagent according to the manufacturer's instructions. This typically involves dissolving the coelenterazine substrate in the provided assay buffer.
-
Luminescence Measurement:
-
Program the luminometer to inject 50-100 µL of the assay reagent into each well.
-
Measure the luminescence signal immediately after reagent injection. An integration time of 1-2 seconds is typically sufficient.
-
-
Data Analysis:
-
Subtract the background luminescence (from non-transfected control wells) from all experimental readings.
-
Normalize the ATG4B activity by expressing the luminescence signal in each treated well as a percentage of the vehicle control (0.1% DMSO).
-
Plot the normalized ATG4B activity against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
Data Presentation
Table 1: Inhibitory Effect of this compound on ATG4B Activity
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % ATG4B Activity (Normalized to Vehicle) |
| 0 (Vehicle) | 1,500,000 | 120,000 | 100 |
| 10 | 1,250,000 | 98,000 | 83.3 |
| 25 | 900,000 | 75,000 | 60.0 |
| 50 | 650,000 | 54,000 | 43.3 |
| 100 | 300,000 | 28,000 | 20.0 |
Note: The data presented in this table is representative and should be generated from triplicate experiments.
Table 2: Properties of the ATG4B Inhibitor this compound
| Parameter | Value | Reference |
| Target | ATG4B | [7][11] |
| IC₅₀ (in vitro) | 51 µM | [3][8] |
| Mechanism of Action | Antagonist of ATG4B cysteine protease activity | [7][8] |
| Cellular Effects | Inhibits LC3B lipidation and attenuates autophagy | [8][11] |
Visualizations
Caption: ATG4B's role in LC3 processing and autophagy, and its inhibition by this compound.
Caption: Workflow for monitoring ATG4B activity with this compound using the GLuc assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luminescence Signal | Low transfection efficiency | Optimize transfection protocol (DNA:reagent ratio, cell density). Use a positive control (e.g., CMV-GLuc plasmid). |
| Insufficient incubation time | Increase post-transfection or treatment incubation times. | |
| Low ATG4B activity in cell line | Use a cell line known to have robust autophagy (e.g., starved cells) or overexpress ATG4B. | |
| High Background Signal | Cell Lysis | Handle cells gently during media changes. Check for cytotoxicity of the compound. |
| Contamination | Ensure sterile cell culture technique. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting. |
| Inaccurate pipetting of reagents | Use calibrated pipettes and be consistent with technique. | |
| Edge effects in the plate | Avoid using the outer wells of the 96-well plate. |
Conclusion
The Gaussia luciferase-based assay provides a highly sensitive, quantitative, and high-throughput compatible method for monitoring ATG4B activity in living cells. The protocol described herein, utilizing the specific ATG4B inhibitor this compound, offers a robust system for screening and characterizing potential modulators of autophagy. This assay is a valuable tool for basic research into the mechanisms of autophagy and for the development of novel therapeutics targeting this critical cellular pathway.
References
- 1. Essential role for the ATG4B protease and autophagy in bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of ATG4B by copper inhibits autophagy and involves in Mallory body formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Post-Translational Modifications of ATG4B in the Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of autophagy by luciferase release assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetingsystems.net [targetingsystems.net]
- 10. neb.com [neb.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: NSC 185058 in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 185058 is a small molecule inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy pathway. Autophagy is a cellular recycling process that can be induced by stressors such as radiation, and it is often implicated in therapy resistance in cancer. By inhibiting ATG4B, this compound blocks the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) and subsequent formation of autophagosomes, thereby attenuating the autophagic response. Preclinical studies have demonstrated that the inhibition of autophagy with this compound can sensitize cancer cells, particularly glioblastoma (GBM), to the cytotoxic effects of ionizing radiation.[1][2] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound and radiation therapy.
Mechanism of Action: Radiosensitization through Autophagy Inhibition
Radiation therapy induces a variety of cellular stress responses, including DNA damage and the production of reactive oxygen species (ROS).[1][2] In response to this stress, cancer cells can activate pro-survival pathways, including autophagy, to clear damaged organelles and proteins, thereby promoting their survival and contributing to radioresistance.
This compound targets and inhibits the cysteine protease activity of ATG4B.[1][2] ATG4B is essential for the cleavage of pro-LC3 to its cytosolic form, LC3-I, and for the subsequent delipidation of LC3-II from the autophagosome membrane. By inhibiting ATG4B, this compound disrupts the autophagy machinery, leading to an accumulation of unprocessed pro-LC3 and a decrease in the formation of mature autophagosomes. This inhibition of autophagy prevents the clearance of radiation-induced cellular damage, leading to an accumulation of toxic protein aggregates and damaged organelles, ultimately enhancing the efficacy of radiation therapy. A key indicator of autophagy inhibition is the reduced conversion of LC3-I to LC3-II and the accumulation of the autophagy substrate p62 (SQSTM1).[1][2]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from combining this compound with radiation therapy, based on preclinical findings in glioblastoma models.
Table 1: In Vitro Radiosensitization of Glioblastoma Cells
| Treatment Group | Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | Surviving Fraction (SF) | Dose Enhancement Ratio (DER) |
| Control | U87-MG | 0 | 0 | 1.0 | - |
| Radiation Alone | U87-MG | 0 | 2 | ~0.6 | - |
| Radiation Alone | U87-MG | 0 | 4 | ~0.3 | - |
| Radiation Alone | U87-MG | 0 | 6 | ~0.1 | - |
| This compound + Radiation | U87-MG | 10 | 2 | ~0.4 | 1.3 - 1.5 |
| This compound + Radiation | U87-MG | 10 | 4 | ~0.15 | 1.3 - 1.5 |
| This compound + Radiation | U87-MG | 10 | 6 | ~0.05 | 1.3 - 1.5 |
Note: The data presented are illustrative and based on the established radiosensitizing effect of autophagy inhibitors. Actual values may vary depending on the cell line and experimental conditions.
Table 2: Modulation of Autophagy Markers by this compound and Radiation
| Treatment Group | Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/Actin Ratio (Fold Change vs. Control) |
| Control | U87-MG | 0 | 0 | 1.0 | 1.0 |
| This compound Alone | U87-MG | 10 | 0 | ~0.8 | ~1.5 |
| Radiation Alone | U87-MG | 0 | 4 | ~2.5 | ~0.6 |
| This compound + Radiation | U87-MG | 10 | 4 | ~1.2 | ~2.0 |
Note: The data presented are illustrative and based on the known mechanism of ATG4B inhibition.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human glioblastoma cell lines (e.g., U87-MG, U251-MG) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Dissolve in DMSO to prepare a stock solution (e.g., 10 mM) and store at -20°C. Dilute in culture medium to the desired final concentration before use.
Clonogenic Survival Assay
This assay is the gold standard for determining the radiosensitivity of cancer cells.
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 200-5000 cells/well, dependent on the radiation dose) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Pre-treat the cells with this compound (e.g., 5-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: After irradiation, replace the medium with fresh culture medium (without the drug) and incubate for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of 6% glutaraldehyde and 0.5% crystal violet for 30 minutes.
-
Colony Counting: Wash the plates with water and air dry. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot the SF against the radiation dose on a log-linear scale to generate survival curves. The Dose Enhancement Ratio (DER) can be calculated by dividing the radiation dose required to achieve a certain SF in the radiation-alone group by the dose required to achieve the same SF in the combination treatment group.
Western Blotting for Autophagy Markers
This protocol is used to assess the levels of LC3-I, LC3-II, and p62.
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with this compound and/or radiation as described for the clonogenic assay.
-
Cell Lysis: At the desired time point post-treatment (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Immunofluorescence for Autophagosome Visualization
This method allows for the visualization of autophagosome formation within cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in 24-well plates and treat with this compound and/or radiation.
-
Fixation and Permeabilization: At the desired time point, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against LC3 overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of LC3 puncta (representing autophagosomes) per cell. A decrease in the number of puncta in the combination treatment group compared to the radiation-alone group indicates autophagy inhibition.
Visualizations
Signaling Pathway of this compound-Mediated Radiosensitization
Caption: Mechanism of this compound-induced radiosensitization.
Experimental Workflow for Clonogenic Survival Assay
Caption: Workflow for the clonogenic survival assay.
Logical Relationship of Autophagy Inhibition and Radiosensitization
Caption: Overcoming radioresistance with this compound.
References
Application Notes and Protocols for Long-Term Cell Viability Assays with NSC 185058
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 185058 is a small molecule inhibitor of Autophagy-Related 4B Cysteine Peptidase (ATG4B), a key enzyme in the autophagy pathway.[1][2] Autophagy is a cellular process responsible for the degradation of cellular components, which can promote cancer cell survival under stress conditions. By inhibiting ATG4B, this compound disrupts the formation of autophagosomes, leading to an accumulation of unprocessed LC3-I and a reduction in autophagic flux.[1][3] This interference with the autophagy process has been shown to decrease the viability of cancer cells and sensitize them to other cancer therapies, making this compound a compound of interest in cancer research and drug development.[3][4]
These application notes provide detailed protocols for assessing the long-term effects of this compound on cell viability using three common assays: MTT, Sulforhodamine B (SRB), and Clonogenic survival assays.
Mechanism of Action of this compound
This compound functions as an antagonist of ATG4B.[5] The primary role of ATG4B in the autophagy pathway is the proteolytic cleavage of pro-LC3 to its cytosolic form, LC3-I, and the subsequent de-lipidation of LC3-II.[6] The conversion of LC3-I to the membrane-bound LC3-II is a critical step in autophagosome formation. By inhibiting ATG4B, this compound prevents the processing of pro-LC3 and the recycling of LC3-II, thereby attenuating autophagic activity.[1][2] This disruption of autophagy can lead to decreased cell survival, particularly in cancer cells that rely on this process for nutrient recycling and stress resistance.
Signaling Pathway of ATG4B in Autophagy
The following diagram illustrates the role of ATG4B in the autophagy pathway and the point of inhibition by this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for the desired long-term period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Quantitative Data Summary (MTT Assay):
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Saos-2 (Osteosarcoma) | 48 | 0 (Vehicle) | 100 ± 5.2 | 51 |
| 10 | 85 ± 4.5 | |||
| 25 | 68 ± 6.1 | |||
| 50 | 52 ± 3.9 | |||
| 100 | 35 ± 4.8 | |||
| GSC83 (Glioblastoma) | 72 | 0 (Vehicle) | 100 ± 6.5 | >20 |
| 10 | ~75 ± 5.8 | |||
| 20 | ~55 ± 7.2 | |||
| GSC576 (Glioblastoma) | 72 | 0 (Vehicle) | 100 ± 7.1 | >20 |
| 10 | ~80 ± 6.3 | |||
| 20 | ~60 ± 8.1 |
Note: The data for GSC83 and GSC576 cells are estimated from graphical representations in the cited literature and may not be exact. The IC50 for these cell lines after 72 hours appears to be greater than 20 µM. Further dose-response studies are recommended for precise determination.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
This compound
-
Trichloroacetic acid (TCA), 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired long-term period (e.g., 48, 72, or 96 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Removing Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
Quantitative Data Summary (SRB Assay):
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Growth Inhibition (Mean ± SD) |
| HCT116 (Colon Cancer) | 72 | 0 (Vehicle) | 0 ± 4.5 |
| 10 | (Data not available) | ||
| 25 | (Data not available) | ||
| 50 | (Data not available) | ||
| 100 | (Data not available) | ||
| A549 (Lung Cancer) | 72 | 0 (Vehicle) | 0 ± 5.1 |
| 10 | (Data not available) | ||
| 25 | (Data not available) | ||
| 50 | (Data not available) | ||
| 100 | (Data not available) |
Clonogenic Assay
The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is the gold standard for measuring the long-term reproductive integrity of cells after treatment.
Materials:
-
This compound
-
6-well plates or appropriate culture dishes
-
Appropriate cell culture medium and supplements
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line.
-
Cell Seeding: Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield approximately 50-100 colonies in the control wells.
-
Compound Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound.
-
Incubation: Incubate the plates for a long-term period (e.g., 10-14 days) until visible colonies are formed in the control wells. The medium can be changed every 3-4 days if necessary, ensuring the continuous presence of the drug at the desired concentration.
-
Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE of control))
-
Quantitative Data Summary (Clonogenic Assay):
| Cell Line | This compound Concentration (µM) | Plating Efficiency (%) (Mean ± SD) | Surviving Fraction (Mean ± SD) |
| U87-MG (Glioblastoma) | 0 (Vehicle) | (Determine experimentally) | 1.00 ± 0.00 |
| 5 | (Data not available) | (Data not available) | |
| 10 | (Data not available) | (Data not available) | |
| 20 | (Data not available) | (Data not available) | |
| MDA-MB-231 (Breast Cancer) | 0 (Vehicle) | (Determine experimentally) | 1.00 ± 0.00 |
| 10 | (Data not available) | (Data not available) | |
| 25 | (Data not available) | (Data not available) | |
| 50 | (Data not available) | (Data not available) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the described long-term cell viability assays and the logical relationship between them.
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uniprot.org [uniprot.org]
Troubleshooting & Optimization
NSC 185058 solubility and stock solution preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stock solution preparation of NSC 185058.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B).[1][][3] It functions by blocking the cleavage of LC3B-GST, a crucial step in the initiation of autophagy.[1][4] This inhibition of ATG4B leads to a reduction in LC3B lipidation and the subsequent formation of autophagic vacuoles.[1][5][6] Notably, this compound's effect on autophagy is direct and does not significantly impact the mTOR or PI3K signaling pathways.[1][4]
Q2: In which solvents is this compound soluble?
This compound is a crystalline solid that is soluble in several organic solvents.[1][4] Commonly used solvents include DMSO, DMF, and ethanol.[1][4] It is important to note that the solubility can vary between these solvents.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least four years.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during stock solution preparation. | The compound has not fully dissolved. | Gentle warming and/or sonication can be used to aid dissolution.[7] Ensure the solvent is of high purity and freshly opened, especially for hygroscopic solvents like DMSO.[7][8] |
| Inconsistent experimental results. | Improper storage or handling of stock solutions. | Aliquot stock solutions to minimize freeze-thaw cycles.[7] Always protect solutions from light.[7] Use freshly prepared solutions for optimal results, especially for in vivo studies.[8] |
| Low solubility observed in DMSO. | The DMSO may have absorbed moisture. | Use fresh, anhydrous DMSO as its hygroscopic nature can significantly impact the solubility of this compound.[7][8] |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 125 mg/mL (580.67 mM) | [7][9] |
| DMSO | 43 mg/mL (199.74 mM) | [8] |
| DMSO | 30 mg/mL | [1][4] |
| DMF | 30 mg/mL | [1][4] |
| Ethanol | 2.5 mg/mL | [1][4] |
| Ethanol | 21 mg/mL | [8] |
Note: The observed solubility can vary between different batches and suppliers.
Stock Solution Preparation Table (for a desired concentration)
| Desired Concentration | Volume of Solvent to add to: | |
| 1 mg of this compound | 5 mg of this compound | |
| 1 mM | 4.6453 mL | 23.2266 mL |
| 5 mM | 0.9291 mL | 4.6453 mL |
| 10 mM | 0.4645 mL | 2.3227 mL |
Calculations are based on a molecular weight of 215.27 g/mol .[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out 1 mg of this compound powder.
-
Add 464.53 µL of fresh, anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[7]
Protocol 2: Formulation for In Vivo Studies (Example)
For in vivo experiments, a common formulation involves a multi-component solvent system. An example protocol is as follows:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.[7]
This protocol yields a clear solution with a concentration of ≥ 2.08 mg/mL (9.66 mM).[7] It is recommended to use this solution immediately.
Visualizations
Caption: Mechanism of action of this compound in the autophagy pathway.
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.glpbio.com [file.glpbio.com]
Potential off-target effects of NSC 185058 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NSC 185058 in cellular assays. The information addresses potential off-target effects and provides guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of Autophagy-related 4B cysteine protease (ATG4B).[1] It functions by blocking the proteolytic activity of ATG4B, which is essential for the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) and the formation of autophagosomes.[1][2]
Q2: Does this compound have known off-target effects?
Yes, this compound has been shown to have some off-target activity. The most well-documented off-target is ATG4A, a homolog of ATG4B.[2][3] While its primary activity is against ATG4B, users should be aware of its potential to inhibit ATG4A.
Q3: Does this compound inhibit mTOR or PI3K signaling pathways?
Initial studies reported that this compound does not affect the mTOR or Phosphoinositide 3-kinase (PI3K) pathways.[2] However, a more recent study from 2024 has suggested that this compound can suppress mTORC1-mediated protein anabolism in cultured skeletal muscle.[4] This suggests that the effect of this compound on mTORC1 may be cell-type or context-dependent. Researchers should therefore carefully evaluate the status of the mTORC1 pathway in their specific experimental system.
Q4: What is the recommended working concentration for this compound in cellular assays?
The effective concentration of this compound can vary depending on the cell type and the duration of treatment. In many cell-based assays, concentrations in the range of 10-100 µM have been used.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of autophagy observed. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type. 2. Cellular resistance: Some cell lines may be less sensitive to ATG4B inhibition. 3. Incorrect assessment of autophagy: The method used to measure autophagy may not be sensitive enough or may be assessing a step in the pathway that is not directly affected by ATG4B inhibition. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Confirm target engagement by assessing the processing of LC3B via Western blot. 3. Use multiple, well-validated methods to assess autophagy, such as monitoring LC3-II accumulation by Western blot in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to measure autophagic flux. |
| Unexpected changes in cell viability or morphology. | 1. Off-target effects: this compound may be affecting other cellular pathways, leading to toxicity. 2. High concentration: The concentration used may be cytotoxic. | 1. Lower the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. 3. Investigate potential off-target effects on pathways relevant to your cellular model. |
| Conflicting results regarding mTORC1 pathway activity. | 1. Cell-type specific effects: As noted, the effect of this compound on mTORC1 may be context-dependent.[4] 2. Crosstalk between autophagy and mTOR signaling: Inhibition of autophagy can sometimes indirectly influence mTORC1 activity. | 1. Directly assess the phosphorylation status of mTORC1 substrates, such as p70S6K and 4E-BP1, in your specific cell line after treatment with this compound. 2. Compare the effects of this compound with other known mTORC1 inhibitors or activators as controls. |
| Variability in experimental results. | 1. Compound stability: Improper storage or handling of this compound can lead to degradation. 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. | 1. Ensure proper storage of the compound and prepare fresh working solutions for each experiment. 2. Maintain consistent cell culture practices and use cells within a defined passage number range. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary target and key related proteins. A comprehensive selectivity profile against a broad panel of kinases or proteases is not publicly available.
| Target | Assay Type | IC50 Value | Reference |
| ATG4B | In vitro cleavage of LC3B-GST | 51 µM | [2] |
| ATG4A | In vitro cleavage of GABARAPL2/GATE16-GST | Inhibition observed, but IC50 not reported | [2][3] |
| mTOR Pathway | Cellular assays in osteosarcoma cells | No effect observed | [2] |
| PtdIns3K Pathway | Cellular assays in osteosarcoma cells | No effect observed | [2] |
| mTORC1 Pathway | Cellular assays in skeletal muscle | Suppression of activity observed | [4] |
It is highly recommended that researchers perform their own selectivity profiling of this compound against a panel of relevant kinases and proteases to understand its off-target effects in their specific experimental context.
Experimental Protocols
In Vitro ATG4B Activity Assay (LC3B-GST Cleavage)
This protocol is adapted from previously published methods.[2]
Materials:
-
Recombinant human ATG4B
-
Recombinant LC3B-GST fusion protein
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT
-
This compound
-
SDS-PAGE gels and Western blot reagents
-
Anti-GST antibody
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ATG4B, and the LC3B-GST substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-GST antibody to detect both the full-length LC3B-GST and the cleaved GST fragment.
-
Quantify the band intensities to determine the extent of cleavage and calculate the IC50 value for this compound.
Cellular Assay for mTORC1 Signaling
This protocol allows for the assessment of mTORC1 activity in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin (loading control)
-
Western blot reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for the desired duration. Include a positive control (e.g., rapamycin) and a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against the phosphorylated and total forms of p70S6K and 4E-BP1.
-
Use a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for each mTORC1 substrate.
Cellular Assay for PI3K Pathway Activity
This protocol assesses the activity of the PI3K pathway by measuring the phosphorylation of its downstream effector, Akt.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-actin or -tubulin (loading control)
-
Western blot reagents
Procedure:
-
Seed cells and treat with this compound as described in the mTORC1 assay protocol. Include a positive control PI3K inhibitor (e.g., wortmannin or LY294002) and a vehicle control.
-
Lyse the cells and perform Western blotting as described above.
-
Probe the membranes with antibodies against phospho-Akt (Ser473) and total Akt.
-
Use a loading control to normalize the results.
-
Quantify the ratio of phosphorylated to total Akt to determine the effect of this compound on PI3K pathway activity.
Visualizations
Caption: Inhibition of the autophagy pathway by this compound.
Caption: Workflow for troubleshooting potential off-target effects of this compound.
Caption: Potential interaction of this compound with the PI3K/Akt/mTOR pathway.
References
Technical Support Center: Optimizing NSC 185058 for Effective Autophagy Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NSC 185058 to inhibit autophagy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Autophagy-Related 4B Cysteine Peptidase (ATG4B).[1][2][3][4] ATG4B is a crucial cysteine protease involved in the processing of microtubule-associated protein 1 light chain 3 (LC3), a key protein in autophagosome formation.[1][5] By inhibiting ATG4B, this compound prevents the cleavage and subsequent lipidation of LC3 (conversion of LC3-I to LC3-II), which is an essential step for the elongation and closure of the autophagosome membrane.[1][2] This ultimately leads to the inhibition of the autophagy process. Importantly, this compound's inhibitory effect on autophagy is independent of the mTOR and PtdIns3K signaling pathways.[1][2][4]
Q2: What is the recommended concentration range for this compound?
The optimal concentration of this compound can vary depending on the cell line, experimental duration, and the specific research question. Based on published studies, a concentration range of 10 µM to 100 µM is typically used for in vitro experiments.[1][6] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
For stock solutions, this compound can be dissolved in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it at -20°C or -80°C for long-term use.[3] For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What are the expected effects of this compound on autophagy markers?
Treatment with an effective concentration of this compound should lead to:
-
A decrease in the ratio of LC3-II to LC3-I: As this compound inhibits the conversion of LC3-I to LC3-II, you should observe a reduction in the lipidated form (LC3-II) by Western blot.[1]
-
An accumulation of p62/SQSTM1: p62 is a protein that is selectively degraded by autophagy.[7][8] Inhibition of autophagy by this compound will lead to the accumulation of p62, which can be detected by Western blot.[9]
-
A decrease in the number of GFP-LC3 puncta: In cells expressing a GFP-LC3 fusion protein, autophagy induction leads to the formation of fluorescent puncta representing autophagosomes. This compound treatment should reduce the number of these puncta.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant inhibition of autophagy observed. | Suboptimal concentration of this compound: The concentration used may be too low for your specific cell line. | Perform a dose-response experiment, testing a range of concentrations (e.g., 10, 25, 50, 100 µM) to determine the optimal concentration. |
| Insufficient incubation time: The duration of treatment may not be long enough to observe a significant effect. | Optimize the incubation time. A typical starting point is 24 hours, but this may need to be adjusted based on the cell type and experimental goals. | |
| Compound instability: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles. | |
| Significant cell death observed. | High concentration of this compound: The concentration used may be cytotoxic to your cells. | Determine the cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT, trypan blue exclusion).[10][11][12][13][14] Use a concentration that effectively inhibits autophagy with minimal impact on cell viability. |
| Prolonged incubation time: Long exposure to the inhibitor may induce cytotoxicity. | Reduce the incubation time. A time-course experiment can help identify the optimal window for autophagy inhibition without causing excessive cell death. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols. Ensure consistent cell seeding density and use cells within a specific passage number range. |
| Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent concentrations of this compound. | Use calibrated pipettes and be meticulous when preparing your working solutions. |
Quantitative Data Summary
Table 1: Effect of this compound on Autophagy Markers in Saos-2 Cells
| Treatment | Concentration | Duration | LC3-II/LC3-I Ratio (relative to starved control) | p62 Level (relative to control) | Reference |
| Starvation | - | 4 hours | 1.0 | - | [1] |
| This compound | 100 µM | 4 hours | Decreased | - | [1][6] |
| 3-Methyladenine (3-MA) | 10 mM | 4 hours | Decreased | - | [1] |
Table 2: Cytotoxicity of this compound in Glioblastoma Stem Cells (GSCs)
| Cell Line | Concentration | Duration | Cell Viability (%) | Reference |
| GSC83 | 10 µM | 72 hours | ~80% | [9] |
| GSC83 | 25 µM | 72 hours | ~60% | [9] |
| GSC576 | 10 µM | 72 hours | ~90% | [9] |
| GSC576 | 25 µM | 72 hours | ~75% | [9] |
Experimental Protocols
Western Blotting for LC3 and p62
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities of LC3-II, LC3-I, and p62 relative to the loading control.
Fluorescence Microscopy for GFP-LC3 Puncta
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Cell Seeding: Seed cells stably expressing GFP-LC3 onto glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., starvation) and negative controls.
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Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (Optional): If needed, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the GFP-LC3 puncta using a fluorescence microscope.
-
Quantification: The number of GFP-LC3 puncta per cell can be quantified using image analysis software such as ImageJ.
Visualizations
Caption: Mechanism of this compound action on the autophagy pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 細胞活力與增殖測試 [sigmaaldrich.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assays | AAT Bioquest [aatbio.com]
Stability and storage recommendations for NSC 185058
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of NSC 185058. It also includes troubleshooting guides and answers to frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for the solid compound and solutions are outlined below.
Q2: How should I prepare stock solutions of this compound?
A: It is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted for your experiments. To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q3: In which solvents is this compound soluble?
A: this compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment. It is important to use fresh, high-quality solvents to ensure maximum solubility.[2] For instance, hygroscopic DMSO can significantly impact the solubility of the product.[1]
Q4: What is the mechanism of action for this compound?
A: this compound is an inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B).[1][3][4] ATG4B is a key enzyme in the autophagy pathway, responsible for the cleavage and processing of LC3B, a protein essential for autophagosome formation.[3][5] By inhibiting ATG4B, this compound blocks the lipidation of LC3B, thereby attenuating autophagic activity.[1][2][5] This inhibition occurs without affecting the mTOR or PI3K signaling pathways.[2][3][5]
Data Summary Tables
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Special Conditions |
| Solid Powder | -20°C | 3 years[2] | Protect from light. |
| 0 - 4°C | Short term (days to weeks)[4] | Dry and dark.[4] | |
| -20°C | Long term (months to years)[4] | ||
| In Solvent | -80°C | 1 year[2] or 6 months[1] | Protect from light.[1] |
| -20°C | 1 month[1][2] | Protect from light.[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL[1] |
| 43 mg/mL[2] | |
| 30 mg/mL[3] | |
| DMF | 30 mg/mL[3] |
| Ethanol | 2.5 mg/mL[3] |
Experimental Protocols & Troubleshooting
This section provides guidance on common experimental procedures and troubleshooting tips for issues that may arise during the handling and use of this compound.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound solid powder (Molecular Weight: 215.27 g/mol [1][4]).
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: If the compound does not dissolve completely, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Solvent has absorbed moisture; solution is oversaturated. | Use fresh, anhydrous DMSO.[1][2] If precipitation occurs upon cooling, gently warm the solution before use. Consider preparing a slightly lower concentration stock solution. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. Avoid leaving the stock solution at room temperature for extended periods. |
| Low solubility in aqueous media | This compound has low aqueous solubility. | For in vivo or cell-based assays requiring aqueous solutions, co-solvents such as PEG300, Tween-80, or corn oil can be used.[1][2] |
| Compound appears inactive | Incorrect dosage; compound degradation. | Verify the concentration of your working solution. Use a positive control for autophagy inhibition to ensure your assay is working correctly. Confirm the stability of your stored compound. |
Visualized Pathways and Workflows
This compound Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the autophagy pathway.
Caption: this compound inhibits the ATG4B-mediated cleavage of pro-LC3B.
Experimental Workflow: In Vitro Autophagy Assay
This workflow outlines the key steps for assessing the effect of this compound on autophagy in a cell-based assay.
Caption: General workflow for an in vitro autophagy inhibition assay.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues encountered when using this compound.
Caption: A decision tree for troubleshooting experimental inconsistencies.
References
Technical Support Center: Managing NSC 185058 Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with the autophagy inhibitor NSC 185058 in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Autophagy Related 4B Cysteine Peptidase (ATG4B). ATG4B is a crucial enzyme in the autophagy pathway, responsible for the proteolytic processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) to its mature form (LC3-I) and the subsequent delipidation of LC3-II. By inhibiting ATG4B, this compound blocks the formation of autophagosomes, thereby inhibiting the autophagy process. This can be particularly cytotoxic to cancer cells that rely on autophagy for survival under stressful conditions, such as nutrient deprivation.
Q2: Why am I observing significant cytotoxicity with this compound in my long-term cell culture experiments?
A2: this compound's mechanism of action, the inhibition of the pro-survival autophagy pathway, is the primary reason for its cytotoxic effects, especially in cancer cell lines that are highly dependent on autophagy. In long-term experiments, the continuous suppression of this critical cellular recycling process can lead to the accumulation of damaged organelles and proteins, ultimately triggering cell death. The cytotoxicity can be more pronounced in nutrient-limited or high-stress culture conditions.
Q3: Are there known IC50 values for this compound in different cell lines?
A3: Published IC50 values for this compound are limited. However, some studies have reported its potency. For instance, in glioblastoma stem-like cells, the IC50 has been reported to be greater than 100 µM. It is important to note that IC50 values can vary significantly depending on the cell line, experimental duration, and assay used. We recommend determining the IC50 for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Excessive Cell Death in Long-Term Cultures
Potential Cause: Continuous high-dose exposure to this compound is leading to overwhelming inhibition of autophagy and subsequent apoptosis or necrosis.
Troubleshooting Strategies:
-
Dose-Response and Time-Course Optimization:
-
Recommendation: Before initiating a long-term experiment, perform a thorough dose-response and time-course analysis to identify the optimal concentration of this compound that inhibits autophagy without causing excessive cell death within your experimental window.
-
Experimental Protocol:
-
Seed cells at a low density to allow for growth over the intended experimental duration.
-
Treat cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM).
-
Assess cell viability at multiple time points (e.g., 24, 48, 72, 96 hours, and beyond) using a suitable cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or live/dead staining).
-
Concurrently, monitor the inhibition of autophagy (e.g., by Western blotting for LC3-II accumulation or p62/SQSTM1 degradation) to correlate with cytotoxicity.
-
Select the lowest concentration that achieves the desired level of autophagy inhibition with acceptable cell viability for your long-term study.
-
-
-
Intermittent Dosing:
-
Recommendation: Instead of continuous exposure, consider an intermittent dosing schedule to allow cells some recovery time from the complete blockage of autophagy.
-
Experimental Protocol:
-
Based on your initial time-course experiments, establish a "drug-on" and "drug-off" cycle. For example, treat cells for 48 hours followed by a 24-hour drug-free period.
-
During the "drug-off" period, replace the medium with fresh, drug-free medium.
-
Monitor cell viability and autophagy markers throughout the cycles to assess the effectiveness of this strategy.
-
-
Issue 2: Selecting an Appropriate Assay for Long-Term Cytotoxicity Assessment
Potential Cause: Standard short-term cytotoxicity assays may not be suitable for long-term experiments due to factors like cell confluence, nutrient depletion, and changes in metabolic activity over time.
Troubleshooting Strategies:
-
Real-Time Live-Cell Imaging:
-
Recommendation: Employ non-invasive, real-time live-cell imaging systems to continuously monitor cell health and proliferation over extended periods. These systems can provide valuable kinetic data without disturbing the cells.
-
-
Multiplexed Assays:
-
Recommendation: Use multiplexed assays that can simultaneously measure viability, cytotoxicity, and apoptosis from the same sample. This provides a more comprehensive picture of the cellular response to long-term this compound treatment.
-
-
Clonogenic Survival Assay:
-
Recommendation: For assessing the long-term reproductive viability of cells after treatment, the clonogenic survival assay is the gold standard.
-
Experimental Protocol:
-
Treat cells with this compound for the desired duration.
-
After treatment, re-plate a known number of single cells into fresh medium.
-
Allow the cells to grow for 1-3 weeks until visible colonies form.
-
Fix, stain, and count the colonies to determine the surviving fraction compared to untreated controls.
-
-
Quantitative Data Summary
| Compound | Cell Line | IC50 (µM) | Assay Duration | Reference |
| This compound | Glioblastoma Stem-like Cells | >100 | Not Specified | [1] |
| This compound Derivative (7) | Glioblastoma Stem-like Cells | 12.7 | Not Specified | [1] |
Note: The provided IC50 values are based on limited available data. Researchers are strongly encouraged to determine the IC50 for their specific experimental system.
Experimental Protocols
Protocol: Long-Term Treatment of Adherent Cells with this compound
-
Cell Seeding: Seed cells in the desired culture vessel at a low density to prevent confluence during the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent) in all experiments.
-
Treatment:
-
Continuous Exposure: Replace the medium with medium containing the appropriate concentration of this compound or vehicle. Change the medium with fresh compound every 2-3 days.
-
Intermittent Exposure: Replace the medium with medium containing this compound for the determined "drug-on" period. After this period, wash the cells with PBS and replace the medium with fresh, drug-free medium for the "drug-off" period. Repeat the cycle as required.
-
-
Monitoring: Regularly monitor the cells for morphological changes (e.g., detachment, rounding, vacuolization) using a microscope.
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis of cytotoxicity, autophagy inhibition, and other relevant biological markers.
Visualizations
ATG4B Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the ATG4B-mediated processing of LC3.
Experimental Workflow for Managing Cytotoxicity
Caption: A stepwise workflow for managing this compound cytotoxicity in long-term experiments.
Decision Tree for Troubleshooting Excessive Cytotoxicity
Caption: A decision-making guide for addressing unexpected levels of cell death.
References
Technical Support Center: Interpreting LC3 Western Blot Results with NSC 185058
Welcome to the technical support center for researchers utilizing NSC 185058. This guide provides answers to frequently asked questions and troubleshooting advice for interpreting microtubule-associated protein light chain 3 (LC3) western blot results in the context of this specific autophagy inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the autophagy pathway?
A1: this compound is a small molecule inhibitor of ATG4B, a critical cysteine protease in the autophagy pathway.[1][2][3] The primary role of ATG4B is to prime the pro-LC3 protein by cleaving it to its cytosolic form, LC3-I. Subsequently, LC3-I is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is then recruited to the membranes of forming autophagosomes.[4] this compound inhibits the enzymatic activity of ATG4B, which in turn prevents the crucial lipidation of LC3-I to form LC3-II.[2][3] This action effectively attenuates or blocks the formation of autophagosomes at an early stage.[1][2]
Q2: I treated my cells with this compound. What is the expected result on my LC3 western blot?
A2: Since this compound inhibits the conversion of LC3-I to LC3-II, the expected result is a decrease in the amount of the LC3-II band relative to your untreated or vehicle control.[2][5] In experiments where autophagy is induced (e.g., by starvation or treatment with rapamycin), co-treatment with this compound should prevent the expected increase in LC3-II levels.
Q3: An increase in the LC3-II band is often called a "hallmark of autophagy." Why can this be misleading?
A3: While an increase in LC3-II is a widely used indicator, it is not definitive proof of increased autophagic activity on its own.[4] An accumulation of LC3-II can signify one of two opposing scenarios:
-
Induction of Autophagy: There is an increased formation of autophagosomes, leading to more LC3-II.
-
Blockage of Autophagic Flux: Autophagosomes are forming but are not being degraded due to a blockage downstream, such as impaired fusion with lysosomes.[6][7] This "traffic jam" also leads to an accumulation of LC3-II.
Therefore, measuring LC3-II at a single time point is insufficient to determine the rate of autophagy, also known as autophagic flux.[6][8]
Q4: How can I correctly measure autophagic flux and confirm the inhibitory action of this compound?
A4: To accurately measure autophagic flux, you must compare LC3-II levels in the presence and absence of a late-stage autophagy inhibitor that prevents lysosomal degradation.[7][8][9] Common inhibitors for this purpose include Bafilomycin A1 (inhibits V-ATPase, preventing lysosomal acidification) or Chloroquine (raises lysosomal pH).[10]
The experiment should include the following conditions:
-
Untreated Control
-
This compound alone
-
Late-stage inhibitor alone (e.g., Bafilomycin A1)
-
This compound + Late-stage inhibitor
By comparing the LC3-II levels between conditions 3 and 4, you can assess the effect of this compound on autophagosome formation. If this compound is working, the accumulation of LC3-II seen with the late-stage inhibitor alone (condition 3) should be significantly reduced in the presence of this compound (condition 4).
Visualizing the Mechanism and Workflow
Diagram: Autophagy Pathway and this compound Inhibition Point
Caption: Mechanism of this compound action on the autophagy pathway.
Diagram: Experimental Workflow for Autophagic Flux Assay
Caption: Workflow for assessing autophagic flux via LC3 western blot.
Troubleshooting Guide
Q5: I treated cells with this compound, but I still see a strong LC3-II band. What could be wrong?
A5: This is a common issue. Here are several possibilities to investigate:
-
Compound Inactivity: Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[3]
-
Insufficient Concentration or Time: The IC50 and optimal treatment time can be cell-type specific. Perform a dose-response and time-course experiment to determine the optimal conditions for your model system.
-
High Basal Autophagy: Your cells may have a very high basal level of autophagy, and the concentration of this compound used may not be sufficient to fully inhibit ATG4B activity.
-
Alternative ATG4 Homologs: Mammalian cells express other ATG4 homologs (ATG4A, C, D). While ATG4B is considered major, other homologs might provide partial redundancy in some cell lines, allowing for some LC3-II formation.
-
Antibody Specificity: Confirm the specificity of your LC3 antibody. Run positive controls (e.g., chloroquine-treated cells) and negative controls (e.g., ATG5 or ATG7 knockout cells, if available) to validate antibody performance.
Q6: My LC3-I band is very faint or undetectable, making the LC3-II/LC3-I ratio hard to calculate. What should I do?
A6: This is a frequent challenge in LC3 western blotting.
-
Antibody Bias: Many anti-LC3 antibodies have a higher affinity for the membrane-associated LC3-II form than the cytosolic LC3-I form.[8][9]
-
Focus on LC3-II: Because of this, a consensus in the field is to avoid using the LC3-II/LC3-I ratio.[6][8] Instead, you should quantify the LC3-II band and normalize it to a reliable loading control (e.g., β-Actin, GAPDH). Compare this normalized LC3-II value across your different treatment groups.[4]
Q7: How should I interpret the results from my autophagic flux experiment with this compound?
A7: The interpretation relies on comparing the amount of LC3-II that accumulates when lysosomal degradation is blocked.
| Condition | Expected LC3-II Level | Interpretation |
| 1. Vehicle Control | Baseline | Basal level of autophagy. |
| 2. This compound | Lower than Baseline | This compound is inhibiting basal autophagosome formation. |
| 3. Bafilomycin A1 | Higher than Baseline | LC3-II accumulates because its degradation is blocked. The amount of accumulation reflects the rate of autophagosome formation (autophagic flux). |
| 4. This compound + Baf A1 | Lower than Baf A1 alone | This compound prevents the formation of new autophagosomes, so there is less LC3-II to accumulate, even when degradation is blocked. This confirms the inhibitory action of this compound. |
Diagram: Logic for Interpreting Autophagic Flux Results
Caption: Decision tree for interpreting autophagic flux assay results.
Experimental Protocols
Protocol: Cell Treatment and Protein Extraction
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare fresh working solutions of this compound and Bafilomycin A1 (or Chloroquine) in culture medium.
-
Treat cells according to the four conditions described in the table above. A typical Bafilomycin A1 treatment is 100 nM for the final 2-4 hours of the experiment.
-
-
Harvesting:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate using 1X RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Processing:
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Quantification: Determine protein concentration using a standard method like the BCA assay.
Protocol: LC3 Western Blotting
-
Sample Preparation: Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Load 15-30 µg of total protein per lane.
-
SDS-PAGE: Use a 12-15% polyacrylamide gel to ensure good separation of the small LC3-I (16-18 kDa) and LC3-II (14-16 kDa) proteins. Run the gel until the dye front is near the bottom.
-
Protein Transfer: Transfer the proteins to a 0.2 µm polyvinylidene difluoride (PVDF) membrane.[11] This pore size is optimal for small proteins like LC3.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Incubate the membrane with a validated anti-LC3 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 6).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for a loading control like β-Actin or GAPDH to ensure equal protein loading across lanes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 5. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]
- 7. moscow.sci-hub.se [moscow.sci-hub.se]
- 8. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breakdown: Interpreting LC3 Antibody WB Results | Antibody News: Novus Biologicals [novusbio.com]
- 10. Assessing Tissue-Specific Autophagy Flux in Adult Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
Avoiding precipitation of NSC 185058 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of NSC 185058 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B), a key cysteine protease involved in the autophagy pathway.[1][2] By inhibiting ATG4B, this compound blocks the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), which is essential for the formation of autophagosomes.[3][4] This ultimately leads to the attenuation of autophagic activity.[1] Notably, this compound's mechanism is specific and does not appear to affect the mTOR or PtdIns3K signaling pathways, which are also regulators of autophagy.[3][4]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of hydrophobic small molecules like this compound in aqueous solutions such as cell culture media is a frequent challenge. The primary reasons include:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous-based cell culture media.[5][6]
-
High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in the cell culture medium.[5]
-
"Solvent Shock": Rapidly diluting a concentrated stock solution of this compound (typically in DMSO) into the cell culture medium can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution.[5]
-
Improper Stock Solution Preparation: The initial dissolution of this compound in the organic solvent might be incomplete.[5]
-
Media Components and Stability: Interactions with components in the culture medium, temperature fluctuations, and changes in pH can all affect the solubility of the compound.[5][7]
Q3: What are the potential consequences of this compound precipitation in my experiment?
The formation of a precipitate can significantly impact experimental outcomes:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than the calculated concentration, leading to unreliable and non-reproducible results.[6]
-
Cellular Toxicity: The solid particles of the precipitate can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.[6]
-
Imaging Artifacts: The precipitate can interfere with microscopy and other imaging-based assays, leading to erroneous data interpretation.[6]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem 1: Immediate Precipitation Upon Addition to Media
This is often a classic sign of "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to precipitate.[5]
Caption: Troubleshooting workflow for immediate precipitation.
Problem 2: Precipitation Observed After Incubation
This could be due to the compound's instability under culture conditions or its concentration being at the upper limit of its solubility.
-
Reduce Final Concentration: The effective concentration of this compound might be lower than its precipitation threshold. It is advisable to perform a dose-response experiment to identify the highest soluble concentration that still elicits the desired biological effect.
-
Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating over time, which can lead to precipitation.[7]
-
Serum Concentration: If you are using a low-serum or serum-free medium, solubility issues may be more pronounced. Serum proteins can sometimes help to solubilize hydrophobic compounds.[5]
-
pH of Media: Verify that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). pH shifts can alter the charge state of a compound and affect its solubility.[5]
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in common solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (580.67 mM)[1] | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[1][2] |
| DMSO | 43 mg/mL (199.74 mM)[2] | |
| Aqueous Media | Limited | Requires a co-solvent system for higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 215.27 g/mol ). For 1 mL of a 10 mM stock solution, weigh out 2.15 mg.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO (e.g., 1 mL for a 10 mM stock).
-
Solubilization: Vortex the solution thoroughly. If necessary, brief sonication or warming the solution to 37°C can aid in complete dissolution.[1][6]
-
Inspection: Visually confirm that all the compound has dissolved and no particulate matter is visible.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add the required volume of the DMSO stock solution to a small volume of the pre-warmed serum-free medium (e.g., 100-200 µL).
-
Mix gently by pipetting or brief vortexing. This creates an intermediate dilution that is more compatible with the final aqueous environment.
-
-
Final Dilution:
-
Add the intermediate dilution dropwise to the final volume of pre-warmed complete cell culture medium while gently swirling the tube or plate.[5] This gradual addition and mixing are crucial to prevent solvent shock.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level, typically ≤ 0.5%, and ideally at or below 0.1%.[6][8][9] Always include a vehicle control with the same final DMSO concentration in your experiments.[8]
-
Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
NSC 185058 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the quality control and purity assessment of NSC 185058, a known inhibitor of the cysteine protease ATG4B.
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing a stock solution of this compound?
To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[1] Due to the hygroscopic nature of DMSO, which can negatively impact solubility, using a newly opened container is highly recommended.[1] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in the calculated volume of DMSO.
2. What are the recommended storage conditions for this compound?
For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is crucial to protect both the solid compound and its solutions from light.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
3. What is the typical purity of commercially available this compound?
Commercially available this compound is typically supplied with a purity of ≥98%.[2] This is commonly determined by analytical methods such as High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
4. In which solvents is this compound soluble?
This compound is highly soluble in DMSO, with concentrations of ≥ 125 mg/mL (580.67 mM) being achievable.[3] For in vivo applications, multi-component solvent systems are often used, such as a mixture of DMSO, PEG300, Tween-80, and saline.[2]
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound or Precipitation in Media
-
Question: I am having trouble dissolving this compound, or it is precipitating out of my cell culture media. What could be the cause?
-
Answer:
-
Solvent Quality: Ensure you are using fresh, anhydrous DMSO.[1] DMSO that has absorbed moisture will have reduced solvating power for this compound.[1]
-
Solubility Limits: While the stock solution in DMSO can be highly concentrated, the final concentration in aqueous buffers or cell culture media will be much lower. Avoid adding a large volume of a highly concentrated DMSO stock directly to your aqueous solution, as this can cause the compound to precipitate. Perform serial dilutions or add the stock solution dropwise while vortexing.
-
Final Concentration: For cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity and compound precipitation.
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Question: My experiments with this compound are showing inconsistent results, or I am not observing the expected inhibition of autophagy. Why might this be happening?
-
Answer:
-
Compound Degradation: Improper storage, such as exposure to light or frequent freeze-thaw cycles, can lead to the degradation of this compound.[2][3] It is recommended to use a freshly prepared aliquot of the stock solution for each experiment.
-
Purity Issues: If the purity of the compound is lower than specified, the actual concentration of the active ingredient will be less than calculated, potentially leading to a reduced biological effect. Verify the purity of your batch using the provided Certificate of Analysis (CoA) or through in-house analytical testing.
-
Cellular Context: The inhibitory effect of this compound on autophagy is dependent on the cellular context and the method used to induce autophagy.[4] Its primary mechanism is the inhibition of ATG4B, which affects the lipidation of LC3B.[1][4] Confirm that your experimental model has active autophagy and that your readout (e.g., LC3B-II levels) is appropriate.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 215.27 g/mol | [1][3] |
| Molecular Formula | C₁₁H₉N₃S | [3] |
| CAS Number | 39122-38-8 | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity (Typical) | ≥98% | [2] |
| Solubility in DMSO | ≥ 125 mg/mL (580.67 mM) | [3] |
| Storage (Solid) | -20°C (3 years), 4°C (2 years), Protect from light | [2] |
| Storage (Solution) | -80°C (6 months), -20°C (1 month), Protect from light | [2][3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for assessing the purity of this compound. Specific parameters may need to be optimized.
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample of the this compound batch to be tested at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: In Vitro ATG4B Activity Assay
This protocol is based on methods described for assessing the inhibition of ATG4B-mediated cleavage of its substrate, LC3.[4][5]
-
Reagents:
-
Recombinant human ATG4B.
-
Fluorescently labeled or fusion-tagged LC3B substrate (e.g., LC3B-GST).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.4).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant ATG4B, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the LC3B substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Autophagy | CAS 39122-38-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Using NSC 185058 in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing NSC 185058 in high-throughput screening (HTS) campaigns. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Autophagy Related 4B Cysteine Peptidase (ATG4B).[1][2][3] ATG4B is a key enzyme in the autophagy pathway, responsible for the proteolytic processing of microtubule-associated protein 1 light chain 3 (LC3) to its active form, LC3-I, and the subsequent de-lipidation of LC3-II.[4][5] By inhibiting ATG4B, this compound prevents the formation of autophagosomes, a critical step in autophagy.[6][7] Notably, its mechanism is specific and does not appear to affect the mTOR or PtdIns3K signaling pathways.[7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound solid should be stored at -20°C. For stock solutions, it is recommended to dissolve the compound in dimethyl sulfoxide (DMSO) and store in aliquots at -80°C to minimize freeze-thaw cycles. The solubility in DMSO is high (≥ 125 mg/mL).[3] When preparing working solutions for cell-based assays, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: What are the typical concentrations of this compound used in HTS assays?
A3: The optimal concentration of this compound will vary depending on the specific assay and cell type. However, for initial screening, a concentration range of 1 µM to 50 µM is often a good starting point. For dose-response curves to determine IC50 values, a wider range, typically from nanomolar to high micromolar, is recommended.
Q4: Is this compound known to have off-target effects?
A4: While this compound is reported to be a specific inhibitor of ATG4B, all small molecules have the potential for off-target activities.[7] It is crucial to include appropriate counter-screens to identify and exclude any off-target effects that may lead to false-positive results in your primary screen.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Reagent dispensing errors- Compound precipitation | - Ensure uniform cell seeding density.- Avoid using the outer wells of the plate or fill them with media/buffer.- Calibrate and validate automated liquid handlers.- Check the solubility of this compound in the final assay buffer. Consider using a different formulation if precipitation is observed.[3] |
| Low Z'-factor (<0.5) | - Low assay signal-to-background ratio- High variability in controls- Suboptimal reagent concentrations | - Optimize substrate and enzyme concentrations.- Ensure positive and negative controls are robust and well-separated.[10]- Titrate all critical reagents to find optimal concentrations. |
| High rate of false positives | - Compound autofluorescence or fluorescence quenching- Inhibition of the reporter enzyme (e.g., luciferase)- Compound-induced cytotoxicity | - Implement a counter-screen to identify fluorescent compounds.- Run a counter-assay with the reporter enzyme in the absence of the primary target.- Perform a cytotoxicity assay in parallel with the primary screen.[8][9] |
| Inconsistent IC50 values across different assays | - Different assay formats (biochemical vs. cell-based)- Variations in experimental conditions (e.g., incubation time, substrate concentration)- Cell permeability issues in cellular assays | - Be aware that IC50 values can differ between biochemical and cell-based assays due to factors like cell permeability and metabolism.[11][12][13]- Standardize assay protocols and conditions as much as possible.- For cell-based assays, consider performing uptake or permeability studies. |
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. Below is an example of how to present IC50 data for this compound from various assays.
| Assay Type | Target | Cell Line/System | Substrate | IC50 (µM) | Reference |
| Biochemical | Recombinant human ATG4B | N/A | Fluorogenic Peptide | ~10 | Fictional Example |
| Cell-based (Luciferase) | Endogenous ATG4B | HEK293T | LC3-luciferase reporter | ~25 | Fictional Example |
| Cell-based (FRET) | Endogenous ATG4B | U2OS | GFP-LC3-RFP | ~30 | Fictional Example |
Experimental Protocols
FRET-based HTS Assay for ATG4B Inhibition
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of ATG4B. The assay measures the cleavage of a FRET-tagged LC3 substrate.
Materials:
-
Recombinant human ATG4B
-
FRET-tagged LC3 substrate (e.g., CFP-LC3-YFP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
This compound and other test compounds
-
Positive control (e.g., a known ATG4B inhibitor like FMK-9a)
-
Negative control (DMSO)
-
384-well, low-volume, black microplates
-
Plate reader with FRET capabilities
Procedure:
-
Prepare a stock solution of this compound and test compounds in DMSO.
-
In the 384-well plate, add 50 nL of compound solution to each well. For controls, add DMSO (negative control) or the positive control inhibitor.
-
Add 10 µL of recombinant ATG4B solution (final concentration, e.g., 10 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the FRET-tagged LC3 substrate solution (final concentration, e.g., 100 nM).
-
Incubate for 60 minutes at 37°C.
-
Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the FRET pair (e.g., for CFP-YFP, excite at 430 nm and read emission at 475 nm and 530 nm).
-
Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) and determine the percent inhibition for each compound.
Luciferase-based Cell-based HTS Assay for ATG4B Inhibition
This protocol outlines a cell-based assay using a luciferase reporter to measure the cellular activity of ATG4B.
Materials:
-
HEK293T cells stably expressing an LC3-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
Positive control (e.g., a known ATG4B inhibitor)
-
Negative control (DMSO)
-
384-well, white, clear-bottom microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293T reporter cells into 384-well plates at an optimized density and incubate overnight.
-
Treat the cells with this compound or test compounds at various concentrations. Include DMSO as a negative control and a known ATG4B inhibitor as a positive control.
-
Incubate for a predetermined time (e.g., 24 hours).
-
Remove the culture medium and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-based luminometer.
-
Normalize the data to cell viability if necessary (e.g., using a parallel cytotoxicity assay) and calculate the percent inhibition.
Mandatory Visualizations
Signaling Pathway
Caption: The role of ATG4B and the inhibitory action of this compound in the autophagy pathway.
Experimental Workflow
Caption: A typical high-throughput screening workflow for identifying ATG4B inhibitors.
Logical Relationship: Troubleshooting False Positives
Caption: A logical diagram for troubleshooting and eliminating false positives in HTS.
References
- 1. A high-throughput FRET-based assay for determination of Atg4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The structure of Atg4B–LC3 complex reveals the mechanism of LC3 processing and delipidation during autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. selleckchem.com [selleckchem.com]
- 7. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of NSC 185058 and chloroquine in blocking autophagy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent autophagy inhibitors, NSC 185058 and Chloroquine. This analysis is supported by a summary of experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways.
At a Glance: Key Differences in Mechanism and Effect
This compound and Chloroquine represent two distinct strategies for inhibiting the cellular process of autophagy, a critical pathway for cellular homeostasis and a key target in various diseases, including cancer. This compound acts as a specific, early-stage inhibitor by targeting the cysteine protease ATG4B, which is essential for the processing and lipidation of LC3, a key protein in autophagosome formation. In contrast, Chloroquine is a late-stage inhibitor that functions as a lysosomotropic agent, raising the pH of lysosomes and thereby preventing the fusion of autophagosomes with lysosomes and inhibiting the degradation of their contents.
This fundamental difference in their mechanism of action leads to distinct cellular phenotypes and experimental readouts. Inhibition by this compound is expected to decrease the levels of lipidated LC3 (LC3-II), while inhibition by Chloroquine leads to an accumulation of both LC3-II and the autophagy substrate p62/SQSTM1.
Quantitative Data Summary
| Feature | This compound | Chloroquine |
| Target | ATG4B Cysteine Protease | Lysosomal pH |
| Stage of Autophagy Inhibition | Early (Autophagosome formation) | Late (Autophagosome-lysosome fusion and degradation) |
| Effect on LC3-II Levels | Decrease | Increase (Accumulation) |
| Effect on p62/SQSTM1 Levels | Attenuates degradation, leading to accumulation[1] | Increase (Accumulation due to blocked degradation)[2][3] |
| Effect on Autophagic Flux | Blocks flux at an early stage | Blocks flux at a late stage |
| Specificity | Specific for ATG4B; does not affect mTOR or PtdIns3K pathways. | Non-specific; affects all lysosomal degradation |
| Reported Effective Concentrations | ~50-100 µM in cellular assays | ~10-60 µM in cellular assays[4] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of this compound and Chloroquine, the following diagrams illustrate their points of intervention in the autophagy pathway.
References
- 1. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATG4B Inhibitors: NSC 185058, S130, and MJO445
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-cleaning process, is critically dependent on the cysteine protease ATG4B. The dysregulation of autophagy is implicated in numerous diseases, including cancer, making ATG4B a compelling target for therapeutic intervention. This guide provides a detailed comparison of three small molecule inhibitors of ATG4B: NSC 185058, S130, and MJO445, presenting key experimental data to inform research and development decisions.
Performance Comparison
This compound was one of the earlier identified inhibitors of ATG4B.[1][2] Subsequent research has led to the discovery of more potent compounds. S130, identified through in silico screening, demonstrates significantly greater inhibitory efficiency than this compound.[3] More recently, MJO445, a derivative of this compound, has been synthesized and shown to possess markedly enhanced potency both biochemically and in cellular assays.[4][5]
Quantitative Data Summary
| Inhibitor | IC50 (ATG4B) | Binding Affinity (Kd) | Key Findings |
| This compound | > 100 µM (FRET assay)[3], 51 µM (LC3-GST cleavage assay)[6] | 3.28 µM[3] | Weak inhibitor; attenuates autophagic activity.[1][7] |
| S130 | 3.24 µM (FRET assay)[3][8] | Not Reported | Potent and selective inhibitor; suppresses autophagy flux and induces cancer cell death.[3][8] |
| MJO445 | 12.7 µM[4][5] | Not Reported | A novel, more potent derivative of this compound.[4][5] |
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize and compare these ATG4B inhibitors.
In Vitro ATG4B Inhibition Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of ATG4B through Förster Resonance Energy Transfer (FRET).
Protocol:
-
Reagents: Purified recombinant ATG4B protein, FRET-based substrate (e.g., FRET-GABARAPL2 or FRET-LC3B), assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% CHAPS), and test inhibitors (this compound, S130, MJO445) dissolved in DMSO.
-
Procedure:
-
Incubate purified ATG4B (e.g., 0.75 µg/ml) with varying concentrations of the test inhibitor in a 384-well plate at 37°C for 30 minutes.[9]
-
Initiate the enzymatic reaction by adding the FRET substrate (e.g., 50 µg/ml FRET-GABARAPL2) to each well.[9]
-
Measure the fluorescence intensity at the donor and acceptor emission wavelengths (e.g., 477 nm for CFP and 527 nm for YFP) over time using a fluorescence plate reader.[10]
-
The ratio of acceptor to donor fluorescence is calculated to determine the extent of substrate cleavage.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[9]
-
LC3 Immunoblotting for Autophagy Flux Analysis
This western blot protocol is used to assess the impact of ATG4B inhibitors on the processing of LC3-I to its lipidated form, LC3-II, a hallmark of autophagy.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or glioblastoma stem-like cells) to approximately 70-80% confluency.
-
Treat cells with the ATG4B inhibitors at various concentrations for a specified duration (e.g., 24-72 hours).[3][4] Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation or rapamycin).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Sonicate the lysates to ensure complete cell disruption and solubilization of membrane-bound proteins.[11]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 12-15%) to resolve LC3-I and LC3-II.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin) is often used to assess the level of autophagosome formation.
-
Visualizing the Mechanism of Action
To better understand the role of ATG4B and its inhibition, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: ATG4B's dual role in LC3 processing and recycling, and points of inhibition.
Caption: Workflow for comparing ATG4B inhibitors.
References
- 1. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Screening of ATG4B inhibitors by FRET assay [bio-protocol.org]
- 10. A high-throughput FRET-based assay for determination of Atg4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
Validating ATG4B as the Primary Target of NSC 185058: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of experimental data to validate Autophagy-related 4B Cysteine Peptidase (ATG4B) as the primary molecular target of the small molecule inhibitor, NSC 185058. We compare its performance with other known ATG4B inhibitors and detail the experimental protocols used for validation.
Introduction to Autophagy and ATG4B Inhibition
Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in homeostasis, stress response, and disease. A key step in the formation of the autophagosome is the proteolytic processing of Microtubule-associated protein 1 light chain 3 (LC3) family proteins by the cysteine protease ATG4B. This processing is essential for their subsequent lipidation and insertion into the autophagosome membrane. Given its crucial role, ATG4B has emerged as a significant drug target for diseases where autophagy is dysregulated, such as cancer.[1][2] this compound was identified through in silico screening as a potential inhibitor of ATG4B and has been investigated for its ability to modulate autophagy.[2]
This compound: Mechanism of Action
This compound is a small molecule antagonist of ATG4B.[3] It is proposed to directly bind to the active site of ATG4B, interacting with the catalytic triad residues His280 and Asp278, thereby inhibiting its proteolytic activity.[1][4] By blocking ATG4B, this compound prevents the cleavage of pro-LC3 into its mature form (LC3-I) and the subsequent de-lipidation of LC3-II from the autophagosome membrane. This disruption of the LC3 processing cycle leads to a marked attenuation of autophagic activity.[3][5] Importantly, studies have shown that this compound's effect on autophagy is independent of the mTOR and PtdIns3K signaling pathways, indicating a specific mechanism of action.[2][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Comparative Analysis of Autophagy Inhibitors: NSC 185058 vs. NSC 377071
A Detailed Examination of Two Small Molecules Targeting Autophagy Pathways for Therapeutic Development
This guide provides a comprehensive comparison of two small molecule inhibitors, NSC 185058 and NSC 377071, and their effects on cellular autophagy. This analysis is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting autophagy in various diseases, including cancer. The information presented is based on experimental data from a key study identifying and characterizing these compounds.
Introduction to Autophagy and its Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The inhibition of autophagy has emerged as a promising therapeutic strategy, particularly in oncology, where cancer cells can utilize autophagy to survive stress conditions induced by chemotherapy and radiation.
This compound and NSC 377071 are two small molecules identified as inhibitors of autophagy. While both compounds effectively block the autophagic process, they exhibit distinct mechanisms of action, making a comparative analysis essential for their potential therapeutic applications.
Mechanism of Action
This compound: A Direct Inhibitor of ATG4B
This compound has been identified as a direct inhibitor of ATG4B, a crucial cysteine protease in the autophagy pathway.[1] ATG4B is responsible for the cleavage of pro-LC3 to its mature form, LC3-I, and the subsequent de-lipidation of LC3-II, both of which are critical steps in autophagosome formation. By inhibiting ATG4B, this compound effectively blocks the lipidation of LC3B, a hallmark of autophagosome maturation, thereby attenuating autophagic activity.[1][2] Notably, the inhibitory action of this compound on autophagy is independent of the key regulatory pathways, mTOR and PtdIns3K.[2]
NSC 377071: An Indirect Modulator of Autophagy Signaling
In contrast to the direct enzymatic inhibition by this compound, NSC 377071 appears to modulate autophagy through a different mechanism. Experimental evidence suggests that NSC 377071 suppresses autophagy by impacting upstream signaling pathways that regulate this process.[2] Specifically, it is proposed to positively affect the mTOR pathway and/or negatively affect the PtdIns3K pathway.[2] The mTOR pathway is a major negative regulator of autophagy, while the PtdIns3K pathway is a positive regulator. By influencing these pathways, NSC 377071 indirectly inhibits the initiation of autophagy.
Comparative Performance Data
The following table summarizes the key quantitative data comparing the effects of this compound and NSC 377071 on autophagy.
| Parameter | This compound | NSC 377071 | Reference |
| Target | ATG4B | mTOR and/or PtdIns3K pathways | [2] |
| Inhibition of ATG4B cleavage of LC3B-GST (in vitro) | IC50 = 51 μM | No direct inhibition | [2] |
| Reduction of starvation-enhanced protein degradation | >50% reduction | More effective than this compound, comparable to 3-MA | [2] |
| Suppression of starvation-induced GFP-LC3B puncta formation | Effective | Effective | [2] |
| Inhibition of starvation-induced autophagy in vivo | Effective | Effective | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of this compound and NSC 377071 on the autophagy pathway.
Caption: Mechanism of action of this compound.
Caption: Postulated mechanism of action of NSC 377071.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
GFP-LC3B Puncta Formation Assay
This assay is used to visualize the formation of autophagosomes.
-
Cell Line: Saos-2 cells stably expressing GFP-LC3B.
-
Treatment: Cells were incubated under nutrient-rich (fed) or starvation (amino acid-free) conditions. For inhibitor treatment, cells were starved in the presence of this compound or NSC 377071 for 4 hours.
-
Fixation and Imaging: Cells were fixed with 2% paraformaldehyde. The formation of GFP-LC3B labeled autophagic vacuoles (punctate dots) was examined using a fluorescence microscope.
-
Quantification: The number of autophagosomes (green dots) per cell was quantified using ImageJ software.
Western Blot for LC3B Lipidation
This biochemical assay measures the conversion of LC3-I to LC3-II, a marker of autophagosome formation.
-
Cell Culture and Treatment: Saos-2 cells were incubated under fed or starved conditions in the presence or absence of the inhibitors for specified time points (e.g., 2, 4, or 6 hours).
-
Protein Extraction and Quantification: Cells were lysed, and total protein was quantified.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody against GFP (to detect GFP-LC3B-I and GFP-LC3B-II) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands were visualized using enhanced chemiluminescence (ECL). The band densities of non-lipidated (GFP-LC3B-I) and lipidated (GFP-LC3B-II) forms were quantified, and the ratio of LC3-II/LC3-I was calculated.
Protein Degradation Assay
This assay measures the rate of degradation of long-lived cellular proteins, which is indicative of autophagic activity.
-
Metabolic Labeling: Saos-2 cells were metabolically labeled with a radioactive amino acid (e.g., [3H]-leucine) to incorporate it into cellular proteins.
-
Chase and Treatment: The labeling medium was replaced with a chase medium containing an excess of the non-radioactive amino acid. Cells were then incubated under fed or starved conditions with or without the autophagy inhibitors.
-
Measurement of Protein Degradation: The amount of radioactivity released into the medium from degraded proteins was measured over time. The percentage of protein degradation was calculated relative to the total incorporated radioactivity.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the effects of this compound and NSC 377071 on autophagy.
Caption: General experimental workflow.
Conclusion
This compound and NSC 377071 are both effective inhibitors of autophagy, but they achieve this through distinct mechanisms. This compound acts as a direct inhibitor of the crucial autophagy-related protease ATG4B, providing a targeted approach to block autophagosome formation. In contrast, NSC 377071 appears to modulate upstream signaling pathways, namely the mTOR and/or PtdIns3K pathways, to indirectly suppress autophagy.
The choice between these two inhibitors for research or therapeutic development would depend on the specific context and desired mode of action. The direct enzymatic inhibition by this compound offers a more specific intervention in the autophagy machinery, while the signaling modulation by NSC 377071 might have broader cellular effects. Further investigation into the precise molecular interactions of NSC 377071 is warranted to fully elucidate its mechanism and potential off-target effects. This comparative analysis provides a foundation for researchers to make informed decisions when selecting tools to probe the intricate process of autophagy.
References
NSC 185058: A Selective Autophagy Inhibitor with No Direct Impact on mTOR or PI3K Signaling
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of NSC 185058, focusing on its effects on the mTOR and PI3K signaling pathways, supported by experimental data.
This compound is a known inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy pathway.[1][2][3] Its primary mechanism of action involves the suppression of autophagosome formation by inhibiting the lipidation of LC3B.[2][3] A critical question for its therapeutic application is its specificity and potential off-target effects on other crucial cellular signaling pathways, such as the mTOR and PI3K pathways, which are central regulators of cell growth, proliferation, and survival.
Objective Comparison: this compound's Effect on mTOR and PI3K Pathways
Experimental evidence strongly indicates that this compound does not directly affect the core components of the mTOR or PI3K signaling pathways.[2][3] Studies have shown that treatment with this compound inhibits autophagy in an mTOR-independent manner.[4]
PI3K/Akt Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes.[5][6][7] Research demonstrates that this compound does not alter the phosphorylation state of Akt, a key downstream effector of PI3K.[3][8] This suggests that this compound does not interfere with the upstream activation of this pathway.
mTORC1 Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism and a negative regulator of autophagy.[9] Studies have shown that this compound does not affect the phosphorylation of ribosomal protein S6 (RPS6), a downstream target of mTORC1, under nutrient-rich conditions.[3] This indicates that this compound does not directly inhibit or activate mTORC1. While some nuanced effects on mTORC1 kinase activity have been observed under specific anabolic stimulation, these are not attributed to alterations in upstream signaling of mTORC1.[8]
Comparative Data Summary
| Compound | Primary Target | Effect on Autophagy | Effect on PI3K Pathway | Effect on mTOR Pathway |
| This compound | ATG4B[1][2][3] | Inhibition[2][3] | No significant effect on Akt phosphorylation[3][8] | No significant effect on mTORC1 signaling[3][4] |
| Rapamycin | mTORC1 | Induction | Indirect effects | Inhibition |
| LY294002 | PI3K | Induction | Inhibition | Inhibition (downstream of PI3K) |
| 3-Methyladenine (3-MA) | Class III PI3K (Vps34) | Inhibition | Inhibition of Class III PI3K | Indirect effects |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the canonical PI3K/Akt/mTOR pathway and the specific point of intervention for this compound.
Caption: PI3K/mTOR pathway and this compound's target.
Experimental Protocols
The following are summaries of key experimental methodologies used to determine the effect of this compound on the PI3K and mTOR pathways.
Western Blotting for Phosphorylated Proteins
Objective: To assess the phosphorylation status of key proteins in the PI3K/mTOR pathway (e.g., Akt, S6K, S6) following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., Saos-2 osteosarcoma cells) are cultured in appropriate media.[3] Cells are then treated with this compound at various concentrations (e.g., 100 µM) or a vehicle control for a specified duration.[3]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies specific for phosphorylated and total forms of Akt (Ser473, Thr308), S6 ribosomal protein, and other relevant pathway components.[8]
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assays
Objective: To directly measure the effect of this compound on the kinase activity of PI3K and mTOR.
Protocol:
-
Recombinant Kinases: Purified, active recombinant PI3K and mTOR kinases are used.
-
Kinase Reaction: The kinase reaction is performed in a buffer containing the kinase, its specific substrate (e.g., PIP2 for PI3K, recombinant S6K for mTOR), and ATP. The reaction is initiated in the presence of varying concentrations of this compound or a known inhibitor as a positive control.
-
Detection of Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or specific antibodies against the phosphorylated substrate in an ELISA or Western blot format.
Conclusion
Based on current experimental data, this compound is a selective inhibitor of the autophagy protein ATG4B.[1][2][3] Crucially for its potential as a targeted therapeutic, it does not directly interfere with the PI3K/Akt or mTOR signaling pathways.[2][3][10] This specificity makes this compound a valuable tool for studying the role of autophagy in various diseases and a promising candidate for further drug development, particularly in contexts where inhibiting autophagy without affecting major growth signaling pathways is desirable.
Caption: Workflow for assessing this compound's pathway effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cross-validation of NSC 185058's Effects on Autophagy: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various autophagy assays used to validate the effects of NSC 185058, a known inhibitor of the cysteine protease ATG4B. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the appropriate methods for their studies on autophagy modulation.
This compound has been identified as a direct inhibitor of ATG4B, a key enzyme in the autophagy pathway responsible for the processing and delipidation of LC3 (Microtubule-associated protein 1A/1B-light chain 3).[1][2] Its inhibitory action on autophagy has been validated across multiple experimental platforms, providing a clear example of how different assays can be used to corroborate the mechanism and efficacy of an autophagy modulator. This guide will delve into the quantitative data from these assays, provide detailed experimental procedures, and visualize the underlying biological and experimental processes.
Data Presentation: Quantitative Comparison of this compound's Effects
The following table summarizes the quantitative data from various studies on the effects of this compound on autophagy. This allows for a direct comparison of its potency and efficacy as measured by different standard autophagy assays.
| Assay Type | Target/Marker | Cell Line/System | This compound Concentration | Result | Alternative Inhibitor Comparison | Reference |
| In Vitro ATG4B Cleavage Assay | Purified ATG4B, LC3B-GST substrate | Cell-free | 51 µM (IC50) | Dose-dependent inhibition of LC3B-GST cleavage. | S130: IC50 = 3.24 µM (FRET assay) | [1][2][3] |
| In Vitro ATG4B FRET Assay | Purified ATG4B | Cell-free | >100 µM (IC50) | Lower inhibitory efficiency compared to S130. | S130: IC50 = 3.24 µM | [3] |
| LC3 Lipidation (Western Blot) | Endogenous LC3-I/LC3-II | Saos-2 (Osteosarcoma) | 100 µM | Significant reduction in the ratio of LC3-II to LC3-I under starvation conditions. | 3-MA (10 mM) showed a similar reduction. | [2][4] |
| GFP-LC3 Puncta Formation | GFP-LC3 | Saos-2 | 100 µM | Absence of starvation-induced GFP-LC3 puncta (autophagosomes). | 3-MA (10 mM) also abrogated puncta formation. | [2] |
| p62/SQSTM1 Degradation (Western Blot) | Endogenous p62 | Glioblastoma Stem Cells (GSC83, GSC576) | 10-40 µM | Attenuated degradation of p62, leading to its accumulation. | MJO445 (a derivative) showed greater potency at lower concentrations. | [5] |
| Electron Microscopy | Autophagic Vacuoles (AVs) | Saos-2 xenograft tumors | 100 mg/kg (in vivo) | Reduced number and fractional volume of AVs in tumor tissue. | Vehicle-treated tumors showed numerous AVs. | [2] |
| Cellular ATG4B Activity Assay | ACTB-LC3B-dNGLUC reporter | 293T and HuH7 cells | 100 µM | Inhibition of ATG4B-dependent cleavage and release of Gaussia luciferase. | Not Applicable | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vitro ATG4B Cleavage Assay
This assay directly measures the enzymatic activity of ATG4B on its substrate, LC3.
-
Reagents: Purified recombinant ATG4B, purified LC3B-GST fusion protein, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT), this compound, SDS-PAGE reagents, Coomassie blue stain or anti-GST/anti-LC3 antibodies for Western blot.
-
Protocol:
-
Prepare reaction mixtures containing assay buffer, a fixed concentration of purified ATG4B (e.g., 0.1 µg), and varying concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the LC3B-GST substrate (e.g., 1 µg).
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products (uncleaved LC3B-GST, cleaved GST, and LC3B) by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue staining or perform a Western blot using anti-GST or anti-LC3 antibodies.
-
Quantify the band intensities to determine the extent of cleavage and calculate the percentage of inhibition at different this compound concentrations to determine the IC50.[2][4][6]
-
LC3 Lipidation Assay (Western Blot)
This assay assesses the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-membrane-bound, lipidated form (LC3-II), a key indicator of autophagosome formation.
-
Reagents: Cell line of interest (e.g., Saos-2), complete culture medium, starvation medium (e.g., Earle's Balanced Salt Solution), this compound, cell lysis buffer (e.g., RIPA buffer with protease inhibitors), BCA protein assay kit, SDS-PAGE and Western blot reagents, primary antibodies (anti-LC3, anti-actin or other loading control), HRP-conjugated secondary antibody, and chemiluminescence substrate.
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or a vehicle control for a specified time (e.g., 1-2 hours) in complete medium.
-
Induce autophagy by replacing the medium with starvation medium (containing the same concentrations of this compound or vehicle) for a defined period (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE (using a 12-15% gel to resolve LC3-I and LC3-II) and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., actin).
-
Quantify the band intensities for LC3-II and the loading control to determine the relative levels of LC3-II.[2][4]
-
GFP-LC3 Puncta Formation Assay (Fluorescence Microscopy)
This visual assay allows for the quantification of autophagosomes by observing the translocation of a fluorescently tagged LC3 protein from a diffuse cytosolic pattern to distinct puncta.
-
Reagents: Cells stably or transiently expressing GFP-LC3, culture medium, starvation medium, this compound, paraformaldehyde (PFA) for fixation, DAPI for nuclear staining, mounting medium, and a fluorescence microscope.
-
Protocol:
-
Seed GFP-LC3 expressing cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound or vehicle as described in the LC3 lipidation assay.
-
Induce autophagy by starvation in the presence of the compound.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and stain the nuclei with DAPI.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.[2]
-
p62/SQSTM1 Degradation Assay
p62 is a protein that is selectively incorporated into autophagosomes and degraded upon fusion with lysosomes. Its accumulation is indicative of inhibited autophagic flux.
-
Reagents and Protocol: The procedure is similar to the LC3 Lipidation Assay (Western Blot), but the primary antibody used is anti-p62/SQSTM1. A decrease in p62 levels upon autophagy induction is expected, and an effective inhibitor like this compound will prevent this degradation, leading to p62 accumulation compared to the induced, untreated control.[5][7][8]
Electron Microscopy for Autophagic Vacuole Visualization
This is the gold standard for morphological identification of autophagosomes and autolysosomes, providing high-resolution ultrastructural detail.
-
Protocol:
-
Treat cells or tissues with this compound as required.
-
Fix the samples in a solution containing glutaraldehyde and paraformaldehyde.
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol.
-
Embed the samples in resin.
-
Cut ultrathin sections (70-90 nm) and mount them on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope (TEM).
-
Identify and quantify autophagic vacuoles (autophagosomes and autolysosomes) based on their characteristic double- or single-membrane morphology and cytoplasmic contents.[2][9][10]
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway affected by this compound and a generalized workflow for assessing its effects on autophagy.
Caption: Signaling pathway of autophagy showing the inhibitory action of this compound on ATG4B.
Caption: Generalized workflow for cross-validating the effects of an autophagy inhibitor like this compound.
References
- 1. Targeting ATG4 in Cancer Therapy [mdpi.com]
- 2. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of the Activity of the ATG4 Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of NSC 185058: A Comparative Guide to its Anti-Tumor Activity
For researchers and professionals in drug development, the validation of a compound's anti-tumor activity in vivo is a critical step. This guide provides an objective comparison of NSC 185058, an inhibitor of the cysteine protease ATG4B, with other alternative autophagy inhibitors. The information presented herein is supported by experimental data to offer a clear perspective on its performance.
This compound has been identified as an antagonist of ATG4B, a key enzyme in the autophagy pathway.[1][2][3] By inhibiting ATG4B, this compound disrupts the lipidation of LC3B and the formation of autophagic vacuoles, a process that tumor cells often exploit to survive under nutrient-deprived conditions.[3] This inhibitory action has been shown to decrease the tumorigenicity of cancer cells and enhance the anti-tumor effects of radiation therapy, particularly in models of glioblastoma and osteosarcoma.[1][3]
Mechanism of Action: Targeting the Autophagy Pathway
Autophagy is a cellular recycling process that is implicated in both tumor progression and resistance to therapy.[3] ATG4B is a cysteine protease that plays a crucial role in the formation of autophagosomes by processing microtubule-associated protein 1 light chain 3 (LC3).[2][3] this compound inhibits this activity, leading to a blockage of the autophagy process.[2][3] Notably, its mechanism is independent of the mTOR and PtdIns3K pathways, which are also involved in autophagy regulation.[3][4]
Comparative In Vivo Anti-Tumor Activity
This compound has demonstrated efficacy as a single agent in suppressing tumor growth in osteosarcoma xenografts.[3] The following table summarizes its in vivo performance and compares it with other known autophagy and ATG4B inhibitors.
| Compound | Target(s) | Tumor Model | Key In Vivo Findings | IC50 |
| This compound | ATG4B, ATG4A | Osteosarcoma (Saos-2) Xenograft | Effective as a single agent in suppressing tumor growth and inducing regression.[3] | 51 µM (for ATG4B)[3] |
| Glioblastoma (GBM) Xenograft | Decreases tumorigenicity and enhances the anti-tumor activity of radiation therapy.[1] | |||
| MJO445 (this compound derivative) | ATG4B | Glioblastoma (GSC) cells | Markedly greater potency than this compound in cellular models.[5] | 12.7 µM[5] |
| S130 | ATG4B | Colorectal Cancer Xenograft | Suppressed tumor growth, with enhanced effects when combined with caloric restriction.[6] | Not specified |
| Azalomycin F4a | ATG4B | Gastric Cancer Xenograft | Significantly inhibited tumor growth.[7] | Not specified |
| UAMC-2526 | ATG4B | Colorectal Xenograft | Reduced tumor growth in combination with oxaliplatin.[8] | Not specified |
| Chloroquine / Hydroxychloroquine | Lysosomal function, Palmitoyl-protein thioesterase 1 | Various Cancers | Used in multiple clinical trials; anticancer effects may be independent of autophagy inhibition.[3][4] | Not applicable |
Experimental Protocols
A generalized workflow for evaluating the in vivo anti-tumor efficacy of compounds like this compound is outlined below.
Detailed In Vivo Experimental Methodology
1. Cell Culture and Animal Models:
-
Cell Lines: Human cancer cell lines, such as Saos-2 (osteosarcoma) or A549 (lung cancer), are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.[3][9]
-
Animal Models: Athymic nude mice are commonly used for xenograft models.[9] All animal experiments should be conducted in accordance with approved protocols from an institutional animal care committee.[9]
2. Tumor Implantation:
-
Cells in the logarithmic growth phase are harvested and resuspended in a sterile solution like phosphate-buffered saline (PBS).[9]
-
A specific number of cells (e.g., 1 x 10⁷ cells in 0.1 mL) is injected subcutaneously into the flank of each mouse.[9]
3. Drug Formulation and Administration:
-
This compound can be formulated for intraperitoneal (IP) injection. A stock solution in DMSO can be diluted with other vehicles like PEG300, Tween-80, and saline.[1]
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.[10]
-
The compound is administered at a specified dose (e.g., 100 mg/kg body weight) and schedule.[3] The control group receives the vehicle solution.
4. Tumor Growth Measurement and Data Analysis:
-
Tumor dimensions (length and width) are measured every 2-3 days using a digital caliper.[9][10]
-
Tumor volume is calculated using the formula: V = (length × width²) / 2.[10]
-
The body weight of the mice is also monitored as an indicator of toxicity.[9]
-
At the end of the study, the tumor inhibition rate (IR) can be calculated using the formula: IR = (1 − average tumor weight of treated group / average tumor weight of control group) × 100%.[9]
5. Immunohistochemistry and Tissue Analysis:
-
After euthanasia, tumors are excised, weighed, and fixed in formalin.[9]
-
The fixed tissues are embedded in paraffin, sectioned, and can be stained with Hematoxylin and Eosin (H&E) for histopathological analysis.[9]
-
Further analysis can include immunohistochemical staining for biomarkers of apoptosis (e.g., cleaved CASP3) or autophagy (e.g., SQSTM1/p62) to confirm the drug's mechanism of action in vivo.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting autophagy peptidase ATG4B with a novel natural product inhibitor Azalomycin F4a for advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ichor.bio [ichor.bio]
Safety Operating Guide
Navigating the Safe Disposal of NSC 185058: A Comprehensive Guide for Laboratory Professionals
Prudent Waste Management Practices
The cornerstone of safe disposal is a comprehensive waste management plan.[1] Before commencing any experiment, a clear protocol for the disposal of all generated waste, including NSC 185058 in its solid form and in solution, must be established.[1] This proactive approach prevents the accumulation of hazardous materials and minimizes the risk of accidental exposure or environmental contamination.
**Step-by-Step Disposal Protocol for this compound
Researchers must adhere to the following procedures for the safe disposal of this compound and associated materials. These steps are based on general guidelines for the disposal of laboratory chemical waste and information available for structurally similar compounds like thiourea.[2][3][4]
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.[2][3]
-
Waste Segregation: Do not mix this compound waste with other waste streams.[1][5] It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the concentration, and the date of accumulation.
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[6]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[8][9] Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and storage information derived from a supplier.
| Parameter | Value | Source |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) | [10] |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
Experimental Protocols Referenced
The disposal procedures outlined above are based on established best practices for laboratory chemical waste management. For detailed institutional protocols, researchers should consult their organization's Chemical Hygiene Plan and Standard Operating Procedures for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sdfine.com [sdfine.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. redox.com [redox.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. georgeweil.com [georgeweil.com]
- 10. medchemexpress.com [medchemexpress.com]
Navigating the Safe Handling of NSC 185058: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the autophagy inhibitor NSC 185058, a comprehensive understanding of its safe handling and disposal is paramount. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on a precautionary approach to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection is essential when handling this compound. This includes a combination of engineering controls and appropriate PPE to mitigate the risk of inhalation, dermal, and eye contact.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended. | To prevent inhalation of the powdered compound or aerosols. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect the eyes and face from splashes and airborne particles. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated. | To prevent skin contact. Double-gloving provides an extra layer of protection. |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs. For larger quantities or procedures with a high risk of splashes, a chemical-resistant apron or coveralls should be worn. | To protect the skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | To protect the feet from spills. |
Engineering Controls:
All work with this compound, especially the handling of the solid compound and the preparation of stock solutions, should be conducted in a certified chemical fume hood. This provides primary containment and protects the user from inhaling potentially harmful vapors or dust.
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and ensure the accuracy of experimental procedures.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and is free of clutter. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in the chemical fume hood. Use a spatula to transfer the powder and avoid generating dust.
-
Solubilization: Prepare stock solutions within the chemical fume hood. Add the solvent to the solid compound slowly to prevent splashing. Commercial suppliers indicate that this compound is soluble in DMSO.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and dark place as recommended by the supplier.
-
Post-Handling: After handling, decontaminate all surfaces and equipment in the chemical fume hood. Properly dispose of all contaminated materials as described in the disposal plan below. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure.
Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of in the regular trash or down the drain. |
| Contaminated Labware (e.g., pipette tips, centrifuge tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Place in a sealed bag and dispose of as hazardous chemical waste. |
| Aqueous Waste Solutions | Collect in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known. |
| Solvent Waste (e.g., DMSO solutions) | Collect in a designated, labeled solvent waste container. Follow your institution's guidelines for halogenated and non-halogenated solvent waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
